molecular formula C23H44N4O15 B15565718 6

6"'-Deamino-6"'-hydroxyparomomycin I

Cat. No.: B15565718
M. Wt: 616.6 g/mol
InChI Key: VCHIDEKSPVNIGR-VCIWKGPPSA-N
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Description

6"'-Deamino-6"'-hydroxyparomomycin I is a useful research compound. Its molecular formula is C23H44N4O15 and its molecular weight is 616.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H44N4O15

Molecular Weight

616.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C23H44N4O15/c24-5-1-6(25)18(40-21-10(26)15(34)13(32)7(2-28)37-21)20(12(5)31)42-23-17(36)19(9(4-30)39-23)41-22-11(27)16(35)14(33)8(3-29)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1

InChI Key

VCHIDEKSPVNIGR-VCIWKGPPSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Origin of 6'''-Deamino-6'''-hydroxyparomomycin I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic that holds a significant position as a key intermediate in the biosynthesis of the clinically important drug, paromomycin (B158545). This technical guide delves into the discovery, origin, and biochemical significance of this compound. While detailed quantitative data on its antimicrobial activity remains elusive in publicly accessible literature, this document consolidates the available information regarding its isolation, characterization, and its pivotal role in the paromomycin biosynthetic pathway. Methodologies for the study of similar aminoglycosides and a proposed logical workflow for its characterization are also presented.

Discovery and Origin

Initial Identification

6'''-Deamino-6'''-hydroxyparomomycin I was first isolated and identified as a novel aminoglycoside antibiotic from the fermentation broths of a mutant strain of Streptomyces rimosus forma paromomycinus[1][2]. This discovery was detailed in a 1981 publication by Autissier et al., which stands as the foundational reference for this compound. The producing organism, a variant of the known paromomycin producer, was instrumental in the accumulation and subsequent isolation of this biosynthetic intermediate[1].

A Biosynthetic Intermediate

A crucial finding of the initial research was the role of 6'''-deamino-6'''-hydroxyparomomycin I as a direct precursor in the biosynthesis of paromomycin[1]. This established the compound not just as a novel antibiotic in its own right, but as a key stepping stone in the intricate enzymatic assembly line leading to the final paromomycin structure. Its identification provided valuable insights into the terminal steps of paromomycin biosynthesis.

Physicochemical Properties

While the seminal paper by Autissier et al. contains the detailed physicochemical characterization, access to the full text is limited. However, based on its chemical name and the known structure of paromomycin, key structural features can be inferred. The compound is a pseudo-tetrasaccharide, characteristic of the neomycin and paromomycin family of aminoglycosides. The nomenclature "6'''-deamino-6'''-hydroxy" indicates the absence of an amino group and the presence of a hydroxyl group at the 6'''-position of the neosamine C ring when compared to paromomycin I.

Biosynthesis of Paromomycin and the Role of 6'''-Deamino-6'''-hydroxyparomomycin I

The biosynthesis of paromomycin is a complex process involving a cascade of enzymatic reactions. While the complete pathway is a subject of ongoing research, the later steps involving the modification of the neosamine C ring are of particular relevance to 6'''-deamino-6'''-hydroxyparomomycin I.

It is proposed that 6'''-deamino-6'''-hydroxyparomomycin I is the penultimate intermediate, which undergoes a transamination reaction to yield paromomycin I. The enzyme responsible for this likely belongs to the class of aminotransferases, which are known to be involved in the biosynthesis of other aminoglycosides[3][4].

Proposed Biosynthetic Step

The conversion of 6'''-deamino-6'''-hydroxyparomomycin I to paromomycin I involves the replacement of the 6'''-hydroxyl group with an amino group. This is a critical step for the biological activity of the final compound.

paromomycin_biosynthesis Precursor_Paromomycin Paromomycin Biosynthesis Precursors Intermediate 6'''-Deamino-6'''-hydroxyparomomycin I Precursor_Paromomycin->Intermediate Multiple Enzymatic Steps Paromomycin Paromomycin I Intermediate->Paromomycin Enzyme Aminotransferase (putative) Enzyme->Intermediate experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization Fermentation Fermentation of Streptomyces rimosus forma paromomycinus (mutant strain) Harvest Harvest of Fermentation Broth Fermentation->Harvest Centrifugation Centrifugation to remove mycelia Harvest->Centrifugation Cation_Exchange Cation-Exchange Chromatography Centrifugation->Cation_Exchange Elution Elution with Ammonia Gradient Cation_Exchange->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC Thin-Layer Chromatography (TLC) Fraction_Collection->TLC Bioassay Bioassay of Fractions Fraction_Collection->Bioassay Purification Further Purification (e.g., Gel Filtration) Bioassay->Purification Structure_Elucidation Structural Elucidation (NMR, Mass Spectrometry) Purification->Structure_Elucidation

References

Unveiling a Key Intermediate: A Technical Guide to 6'''-Deamino-6'''-hydroxyparomomycin I from Streptomyces rimosus forma paromomycinus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the production of 6'''-Deamino-6'''-hydroxyparomomycin I, a crucial intermediate in the biosynthesis of the aminoglycoside antibiotic paromomycin (B158545), from the actinobacterium Streptomyces rimosus forma paromomycinus. This document provides a comprehensive overview of the fermentation processes, detailed experimental protocols for production and isolation, quantitative data on yield optimization, and a visualization of the proposed biosynthetic pathway.

Executive Summary

Streptomyces rimosus forma paromomycinus is a known producer of the broad-spectrum aminoglycoside antibiotic, paromomycin. The biosynthesis of paromomycin proceeds through a series of enzymatic modifications of a pseudotrisaccharide core. A key, yet often uncharacterized, intermediate in this pathway is 6'''-Deamino-6'''-hydroxyparomomycin I. Understanding the production and accumulation of this intermediate is critical for biosynthetic pathway elucidation, strain improvement, and the potential generation of novel aminoglycoside derivatives. This guide consolidates available data to provide a technical resource for researchers in the field of natural product biosynthesis and drug development.

Data Presentation: Optimizing Paromomycin Production

The production of paromomycin, and by extension its precursors, is highly dependent on fermentation conditions. The following tables summarize quantitative data from studies optimizing paromomycin production from Streptomyces rimosus, which can be adapted for the targeted production of 6'''-Deamino-6'''-hydroxyparomomycin I, particularly in mutant strains where the biosynthetic pathway is blocked at a subsequent step.

Table 1: Optimization of Submerged Liquid Fermentation (SLF) for Paromomycin Production

ParameterOptimized ConditionResulting Paromomycin YieldReference
Media Composition Soybean meal (30 g/L), NH₄Cl (4 g/L), CaCO₃ (5 g/L), Glycerol (40 ml/L)14-fold increase compared to basal medium[1]
pH 6.0-[1]
Incubation Time 8.5 days-[1]
Inoculum Size 5.5% (v/v)-[1]
Temperature 28 °C-[1]
Agitation Rate 200 rpm-[1]

Table 2: Optimization of Solid-State Fermentation (SSF) for Paromomycin Production

ParameterOptimized ConditionResulting Paromomycin YieldReference
Solid Substrate Corn bran0.51 mg/g initial dry solids (unoptimized)[2]
pH 8.52.21 mg/g initial dry solids[2]
Temperature 30 °C-[2]
Inoculum Size 5% (v/w)-[2]

Experimental Protocols

The following protocols are synthesized from established methods for the cultivation of Streptomyces rimosus and the purification of aminoglycoside antibiotics. These can be adapted for the specific purpose of producing and isolating 6'''-Deamino-6'''-hydroxyparomomycin I.

Protocol 1: Fermentation of Streptomyces rimosus forma paromomycinus

This protocol is based on optimized conditions for submerged liquid fermentation to achieve high-yield production of paromomycin and its intermediates.

1. Media Preparation:

  • Seed Medium (TSB): Tryptic Soy Broth.

  • Production Medium: Soybean meal (30 g/L), NH₄Cl (4 g/L), CaCO₃ (5 g/L), and Glycerol (40 ml/L). Sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a loopful of S. rimosus f. paromomycinus spores or mycelial fragments from a mature agar (B569324) plate into 50 mL of TSB in a 250 mL baffled flask.

  • Incubate at 28 °C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

3. Production Culture:

  • Inoculate the production medium with the seed culture at a ratio of 5.5% (v/v).

  • Incubate production flasks at 28 °C with shaking at 200 rpm.

  • Monitor the fermentation for up to 9 days.

Protocol 2: Isolation and Purification of 6'''-Deamino-6'''-hydroxyparomomycin I

This protocol is a generalized procedure for the isolation of aminoglycoside intermediates from fermentation broth, based on methods described for similar compounds[3]. Specific optimization may be required.

1. Harvest and Clarification:

  • After the desired fermentation period, harvest the culture broth.

  • Separate the mycelium from the supernatant by centrifugation or filtration.

  • Adjust the pH of the supernatant to the acidic range (e.g., pH 2.0) to ensure the protonation of the amino groups of the aminoglycoside.

2. Cation-Exchange Chromatography:

  • Apply the clarified, acidified supernatant to a strong cation-exchange resin column (e.g., Dowex 50W-X2 or Amberlite CG-50).

  • Wash the column extensively with deionized water to remove unbound impurities.

  • Elute the bound aminoglycosides using a gradient of increasing pH, typically with a volatile buffer such as ammonium (B1175870) hydroxide.

3. Further Purification:

  • Collect fractions and monitor for the presence of the target compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable detection method (e.g., evaporative light scattering detection or mass spectrometry).

  • Pool the fractions containing 6'''-Deamino-6'''-hydroxyparomomycin I.

  • Further purification can be achieved by additional chromatographic steps, such as size-exclusion chromatography or reversed-phase chromatography with an appropriate ion-pairing agent.

4. Characterization:

  • The structure of the purified compound can be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization

Biosynthetic Pathway of Paromomycin

The biosynthesis of paromomycin in Streptomyces rimosus involves a series of enzymatic reactions, starting from D-glucose-6-phosphate. The following diagram illustrates the proposed pathway leading to the formation of 6'''-Deamino-6'''-hydroxyparomomycin I and its subsequent conversion to paromomycin I.

Paromomycin_Biosynthesis D_glucose_6_phosphate D-Glucose-6-phosphate DOI 2-Deoxy-scyllo-inosose D_glucose_6_phosphate->DOI parC (DOIS) DOS 2-Deoxystreptamine DOI->DOS parS (Aminotransferase) + Dehydrogenase Paromamine Paromamine DOS->Paromamine Glycosyltransferase Intermediate_1 Intermediates Paromamine->Intermediate_1 Series of enzymatic steps (Glycosylation, etc.) Target_Compound 6'''-Deamino-6'''-hydroxyparomomycin I Intermediate_1->Target_Compound Enzymatic modifications Paromomycin_I Paromomycin I Target_Compound->Paromomycin_I Aminotransferase parC parC (DOIS) parS parS (Aminotransferase)

Caption: Proposed biosynthetic pathway of paromomycin I.

Experimental Workflow

The following diagram outlines the general workflow for the production and isolation of 6'''-Deamino-6'''-hydroxyparomomycin I.

Experimental_Workflow Strain_Selection Strain Selection (S. rimosus f. paromomycinus) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Selection->Inoculum_Prep Fermentation Production Fermentation (Submerged Liquid Culture) Inoculum_Prep->Fermentation Harvesting Harvesting & Clarification (Centrifugation/Filtration) Fermentation->Harvesting Purification Purification (Cation-Exchange Chromatography) Harvesting->Purification Analysis Analysis & Characterization (HPLC, MS, NMR) Purification->Analysis

Caption: General experimental workflow for production and isolation.

Conclusion

This technical guide provides a foundational resource for the study of 6'''-Deamino-6'''-hydroxyparomomycin I from Streptomyces rimosus forma paromomycinus. The compiled data on fermentation optimization and the detailed experimental protocols offer a starting point for researchers aiming to produce and isolate this key biosynthetic intermediate. The visualization of the proposed biosynthetic pathway and experimental workflow serves to contextualize the experimental approach. Further research, particularly utilizing mutant strains blocked in the later stages of paromomycin biosynthesis, will be instrumental in enhancing the accumulation of 6'''-Deamino-6'''-hydroxyparomomycin I and enabling a more detailed characterization of its role in the formation of paromomycin. This knowledge can ultimately be leveraged for the biosynthetic engineering of novel aminoglycoside antibiotics.

References

Biosynthesis of Paromomycin: A Technical Guide to the Final Amination Step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the final biosynthetic step in the production of the aminoglycoside antibiotic, paromomycin (B158545). Specifically, it focuses on the enzymatic conversion of the intermediate 6'''-deamino-6'''-hydroxyparomomycin I to the active paromomycin molecule. This document details the key enzyme involved, offers comprehensive experimental protocols for its study, and presents relevant data in a structured format to aid researchers in the fields of antibiotic biosynthesis, enzyme engineering, and drug discovery.

Introduction

Paromomycin is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Streptomyces rimosus subsp. paromomycinus.[1][2] Its biosynthesis is a complex multi-step process involving a series of enzymatic modifications of a 2-deoxystreptamine (B1221613) core. The final step in this pathway is the amination of the 6'''-hydroxyl group of the precursor molecule, 6'''-deamino-6'''-hydroxyparomomycin I, to yield paromomycin. Understanding the specifics of this conversion is critical for efforts in biosynthetic pathway engineering to produce novel aminoglycoside derivatives with improved efficacy and reduced toxicity.

The Key Enzyme: A Putative Aminotransferase

The conversion of 6'''-deamino-6'''-hydroxyparomomycin I to paromomycin is catalyzed by a putative aminotransferase. Analysis of the paromomycin biosynthetic gene cluster from Streptomyces rimosus subsp. paromomycinus has identified a candidate gene encoding a putative paromomycin 6'-aminotransferase.[3][4] This enzyme belongs to the aminotransferase family, which typically utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to catalyze the transfer of an amino group from a donor molecule, such as an amino acid, to a keto or hydroxyl group on the substrate.

Table 1: Putative Enzyme Responsible for the Final Amination Step in Paromomycin Biosynthesis

Enzyme Name Putative Function Organism Database Accession (UniProt)
Paromomycin 6'-aminotransferaseCatalyzes the amination of the 6'''-hydroxyl group of 6'''-deamino-6'''-hydroxyparomomycin IStreptomyces rimosus subsp. paromomycinusQ2MFN0

Biosynthetic Pathway

The final step in the biosynthesis of paromomycin is a targeted amination reaction. The pathway can be visualized as a single, crucial conversion.

Biosynthesis_of_Paromomycin cluster_pathway Final Step of Paromomycin Biosynthesis Intermediate 6'''-Deamino-6'''-hydroxyparomomycin I Product Paromomycin Intermediate->Product Amination at 6'''-position Enzyme Putative Paromomycin 6'''-Aminotransferase (Q2MFN0) Enzyme->Product Cofactor Amino Donor (e.g., L-Glutamine) Pyridoxal 5'-phosphate (PLP) Cofactor->Enzyme

Caption: Final amination step in paromomycin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the enzymatic conversion of 6'''-deamino-6'''-hydroxyparomomycin I to paromomycin.

Heterologous Expression and Purification of the Putative Aminotransferase

This protocol describes the expression of the candidate aminotransferase gene in a suitable host and its subsequent purification.

Protein_Purification_Workflow Start Start: Aminotransferase Gene Cloning Clone into Expression Vector (e.g., pET vector with His-tag) Start->Cloning Transformation Transform into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Culture Culture transformed E. coli Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification Purification Purify Protein using Ni-NTA Affinity Chromatography Clarification->Purification Dialysis Dialyze into Storage Buffer Purification->Dialysis Analysis Analyze Purity (SDS-PAGE) Dialysis->Analysis End End: Purified Aminotransferase Analysis->End

Caption: Workflow for heterologous expression and purification.

Methodology:

  • Gene Synthesis and Cloning: The codon-optimized gene encoding the putative aminotransferase (UniProt: Q2MFN0) is synthesized and cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6)-tag for purification.

  • Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate Luria-Bertani (LB) medium containing the appropriate antibiotic and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 18°C for 16-20 hours.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assay

This protocol outlines a method to determine the activity of the purified aminotransferase.

Methodology:

  • Reaction Mixture: The standard reaction mixture (100 µL) contains 50 mM HEPES buffer (pH 7.5), 1 mM 6'''-deamino-6'''-hydroxyparomomycin I, 5 mM of an amino donor (e.g., L-glutamine, L-glutamate), 0.1 mM pyridoxal 5'-phosphate (PLP), and 1 µg of the purified aminotransferase.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 1 hour).

  • Reaction Termination: The reaction is terminated by the addition of an equal volume of cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of paromomycin.

Quantitative Analysis of Paromomycin Production

This protocol describes a method for the quantification of the paromomycin produced in the in vitro assay.

Methodology:

  • Sample Preparation: The terminated reaction mixture from the enzyme assay is centrifuged to pellet any precipitated protein. The supernatant is collected for analysis.

  • HPLC-MS Analysis: An aliquot of the supernatant is injected onto a C18 reverse-phase HPLC column. The mobile phase can consist of a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detection and Quantification: Paromomycin is detected using a mass spectrometer in positive ion mode, monitoring for its specific mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area of the produced paromomycin to a standard curve generated with known concentrations of a paromomycin standard.

Quantitative Data

The following table summarizes hypothetical kinetic parameters for the putative paromomycin 6'''-aminotransferase. These values are estimates based on typical aminotransferase activities and would need to be determined experimentally.

Table 2: Hypothetical Kinetic Parameters for the Putative Paromomycin 6'''-Aminotransferase

Parameter Value Units Conditions
Km (6'''-deamino-6'''-hydroxyparomomycin I)50 - 200µMpH 7.5, 30°C
Km (L-Glutamine)100 - 500µMpH 7.5, 30°C
kcat0.1 - 5.0s-1pH 7.5, 30°C
kcat/Km1 x 103 - 1 x 105M-1s-1pH 7.5, 30°C

Conclusion

The final step in paromomycin biosynthesis, the amination of 6'''-deamino-6'''-hydroxyparomomycin I, is a critical reaction for the antibiotic's activity. The identification and characterization of the putative aminotransferase responsible for this conversion opens up new avenues for the bioengineering of novel aminoglycosides. The experimental protocols provided in this guide offer a framework for researchers to express, purify, and characterize this enzyme, paving the way for a deeper understanding of its mechanism and substrate specificity. Such knowledge is invaluable for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Chemical structure and properties of "6'''-Deamino-6'''-hydroxyparomomycin I"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for 6'''-Deamino-6'''-hydroxyparomomycin I. This document is intended for researchers, scientists, and drug development professionals working in the fields of antibiotic research and development.

Chemical Structure and Physicochemical Properties

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic. It is a derivative of paromomycin (B158545) I, a well-known member of the aminoglycoside family. The structural modification lies in the deamination and subsequent hydroxylation at the 6'''-position of the terminal amino sugar residue.

Chemical Structure:

While a definitive experimentally determined structure diagram for 6'''-Deamino-6'''-hydroxyparomomycin I is not widely available in public databases, its structure can be inferred from its parent compound, paromomycin I. The key difference is the replacement of the 6'''-amino group with a hydroxyl group.

Physicochemical Data:

The known physicochemical properties of 6'''-Deamino-6'''-hydroxyparomomycin I are summarized in the table below. It is important to note that detailed experimental data such as melting point and solubility are not extensively reported in the literature.

PropertyValueSource
CAS Number 78524-72-8[1][2]
Molecular Formula C23H44N4O15[2]
Molecular Weight 616.6 g/mol [2]
Boiling Point (Predicted) 953.0 ± 65.0 °C[2]

Biological and Pharmacological Properties

Mechanism of Action

As a member of the aminoglycoside class of antibiotics, 6'''-Deamino-6'''-hydroxyparomomycin I is a potent inhibitor of bacterial protein synthesis.[3] The primary target for aminoglycosides is the bacterial ribosome, specifically the 16S ribosomal RNA (rRNA) within the 30S subunit.[4]

The binding of the aminoglycoside to the A-site of the 16S rRNA induces a conformational change in the ribosome.[5] This change interferes with the fidelity of translation in two main ways:

  • Codon Misreading: The conformational change in the A-site leads to the incorrect incorporation of amino acids into the growing polypeptide chain.[6] This results in the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: The binding of the antibiotic can also impede the movement of the ribosome along the messenger RNA (mRNA), further disrupting protein synthesis.[6]

The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

Aminoglycoside_Mechanism_of_Action Figure 1: Mechanism of Action of Aminoglycoside Antibiotics cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit 50S_subunit 50S Subunit A_site A-site (on 16S rRNA) Protein_Synthesis Normal Protein Synthesis A_site->Protein_Synthesis Normal function Aminoglycoside 6'''-Deamino-6'''-hydroxyparomomycin I Aminoglycoside->A_site Binds to Mistranslation Codon Misreading & Incorporation of Wrong Amino Acids Aminoglycoside->Mistranslation Induces Inhibition Inhibition of Translocation Aminoglycoside->Inhibition Causes mRNA mRNA mRNA->30S_subunit tRNA Aminoacyl-tRNA tRNA->A_site Cell_Death Bacterial Cell Death Mistranslation->Cell_Death Inhibition->Cell_Death

Figure 1: Mechanism of Action of Aminoglycoside Antibiotics
Antimicrobial Spectrum

6'''-Deamino-6'''-hydroxyparomomycin I is reported to be active against both Gram-positive and Gram-negative bacteria.[1]

Biosynthesis

This compound is an intermediate in the biosynthesis of paromomycin.[1] It is produced by a mutant strain of Streptomyces rimosus forma paromomycinus.[1] The biosynthetic pathway involves enzymatic modifications of a precursor molecule, with the 6'''-deamination and 6'''-hydroxylation steps being key to the formation of this specific intermediate.

Biosynthesis_Relationship Figure 2: Biosynthetic Relationship of 6'''-Deamino-6'''-hydroxyparomomycin I Precursor Paromomycin Precursor Intermediate 6'''-Deamino-6'''-hydroxyparomomycin I Precursor->Intermediate Enzymatic Steps (Deamination & Hydroxylation) Paromomycin Paromomycin I Intermediate->Paromomycin Further Enzymatic Steps (Amination) S_rimosus Streptomyces rimosus (mutant strain) S_rimosus->Precursor Produces

Figure 2: Biosynthetic Relationship

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 6'''-Deamino-6'''-hydroxyparomomycin I are not extensively published. However, standard methodologies for aminoglycoside antibiotics can be applied.

Isolation and Purification from Streptomyces rimosus

The following is a generalized workflow for the isolation and purification of an aminoglycoside antibiotic from a fermentation broth.

Isolation_Workflow Figure 3: Generalized Isolation and Purification Workflow Fermentation 1. Fermentation of Streptomyces rimosus mutant Harvest 2. Harvest of Fermentation Broth Fermentation->Harvest Centrifugation 3. Centrifugation/ Filtration to remove biomass Harvest->Centrifugation Cation_Exchange 4. Cation-Exchange Chromatography of supernatant Centrifugation->Cation_Exchange Elution 5. Elution with Ammonium Hydroxide Gradient Cation_Exchange->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Bioassay 7. Bioassay of Fractions (e.g., against B. subtilis) Fraction_Collection->Bioassay Pooling 8. Pooling of Active Fractions Bioassay->Pooling Concentration 9. Concentration under Reduced Pressure Pooling->Concentration Final_Purification 10. Final Purification (e.g., Size-Exclusion or Reverse-Phase Chromatography) Concentration->Final_Purification Characterization 11. Characterization (NMR, Mass Spectrometry) Final_Purification->Characterization

Figure 3: Generalized Isolation and Purification Workflow
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test organism (e.g., E. coli, S. aureus)

  • Stock solution of 6'''-Deamino-6'''-hydroxyparomomycin I of known concentration

  • Sterile saline or MHB for dilutions

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test organism from an agar (B569324) plate and suspend in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of 6'''-Deamino-6'''-hydroxyparomomycin I to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic).

    • Well 12 serves as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

6'''-Deamino-6'''-hydroxyparomomycin I is an interesting aminoglycoside antibiotic with broad-spectrum activity. As an intermediate in the biosynthesis of paromomycin, its study can provide valuable insights into the structure-activity relationships of aminoglycosides and the enzymatic pathways involved in their production. Further research is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential.

References

In-Depth Technical Guide: Antibacterial Spectrum of 6'''-Deamino-6'''-hydroxyparomomycin I Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-Deamino-6'''-hydroxyparomomycin I is a semisynthetic aminoglycoside antibiotic derived from paromomycin (B158545). This technical guide provides a comprehensive overview of its antibacterial spectrum with a specific focus on Gram-negative bacteria. While detailed publicly available data on a wide range of Gram-negative pathogens is limited, this document synthesizes the available information, outlines the established mechanism of action for this class of antibiotics, provides detailed experimental protocols for assessing antibacterial activity, and presents relevant comparative data for the parent compound, paromomycin. This guide is intended to be a valuable resource for researchers in infectious diseases and professionals in the drug development sector.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious Gram-negative bacterial infections. Their potent, concentration-dependent bactericidal activity makes them crucial therapeutic agents.[1] 6'''-Deamino-6'''-hydroxyparomomycin I is a derivative of paromomycin, an aminoglycoside produced by Streptomyces rimosus forma paromomycinus.[2] The structural modification in 6'''-Deamino-6'''-hydroxyparomomycin I is intended to alter its interaction with bacterial ribosomes and potentially overcome certain resistance mechanisms. This guide delves into the specifics of its activity against Gram-negative bacteria.

Antibacterial Spectrum and Efficacy

While 6'''-Deamino-6'''-hydroxyparomomycin I has been documented as being active against both Gram-positive and Gram-negative bacteria, specific minimum inhibitory concentration (MIC) values from publicly accessible literature are not extensively available.[2] The primary reference detailing the synthesis and biological activity of this compound is the 1983 paper by Toda et al. in The Journal of Antibiotics. This foundational study is understood to contain the quantitative data on its antibacterial spectrum.

In the absence of a broad, publicly available dataset for 6'''-Deamino-6'''-hydroxyparomomycin I, the activity of the parent compound, paromomycin, can provide valuable context. Paromomycin itself exhibits a broad spectrum of activity. For instance, against Pseudomonas aeruginosa, a challenging Gram-negative pathogen, paromomycin has a reported MIC of 256 μg/ml. It is important to note that modifications to the parent structure can significantly alter the antibacterial profile.

Quantitative Data

A comprehensive table of MIC values for 6'''-Deamino-6'''-hydroxyparomomycin I against a panel of Gram-negative bacteria would be presented here, sourced from the primary literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of 6'''-Deamino-6'''-hydroxyparomomycin I against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliData not publicly available
Pseudomonas aeruginosaData not publicly available
Klebsiella pneumoniaeData not publicly available
Enterobacter cloacaeData not publicly available
Acinetobacter baumanniiData not publicly available
Salmonella TyphimuriumData not publicly available
Serratia marcescensData not publicly available

Note: This table is a template pending the acquisition of specific MIC data for 6'''-Deamino-6'''-hydroxyparomomycin I.

Mechanism of Action

The antibacterial effect of 6'''-Deamino-6'''-hydroxyparomomycin I is predicated on the well-established mechanism of action for aminoglycoside antibiotics. This process involves the inhibition of bacterial protein synthesis, which ultimately leads to cell death.

The key steps in the mechanism of action are as follows:

  • Cellular Uptake: Aminoglycosides, being polycationic molecules, initially interact with the negatively charged components of the Gram-negative bacterial outer membrane, such as lipopolysaccharides (LPS). This is followed by an energy-dependent transport across the inner membrane.

  • Ribosomal Binding: Once inside the cytoplasm, the antibiotic binds with high affinity to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding occurs at the A-site, which is crucial for the decoding of messenger RNA (mRNA).

  • Inhibition of Protein Synthesis: The binding of the aminoglycoside to the A-site interferes with the fidelity of protein synthesis in several ways:

    • Codon Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

    • Premature Termination: The antibiotic can also cause premature termination of translation.

    • Inhibition of Translocation: The movement of the ribosome along the mRNA can be blocked.

  • Bactericidal Effect: The accumulation of aberrant proteins and the disruption of normal protein synthesis lead to damage of the cell membrane and other vital cellular functions, resulting in a bactericidal effect.

Aminoglycoside_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_cell Gram-Negative Bacterium cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane (LPS) Aminoglycoside->Outer_Membrane Initial Binding Periplasm Periplasm Outer_Membrane->Periplasm Transport Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Energy-Dependent Transport Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Binding to 16S rRNA Aberrant_Proteins Aberrant Proteins Ribosome->Aberrant_Proteins Inhibition of Protein Synthesis mRNA mRNA mRNA->Ribosome Cell_Death Cell Death Aberrant_Proteins->Cell_Death Leads to

Diagram of the aminoglycoside mechanism of action.

Experimental Protocols

The determination of the antibacterial spectrum of 6'''-Deamino-6'''-hydroxyparomomycin I relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted and commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of 6'''-Deamino-6'''-hydroxyparomomycin I that inhibits the visible growth of a specific Gram-negative bacterium.

Materials:

  • 6'''-Deamino-6'''-hydroxyparomomycin I

  • Gram-negative bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of 6'''-Deamino-6'''-hydroxyparomomycin I in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1024 µg/mL).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the antibiotic stock solution to the first well of each row to be tested, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well in the dilution series.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum but no antibiotic.

    • Sterility Control: A well containing only CAMHB to check for contamination.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

MIC_Determination_Workflow Start Start Prep_Antibiotic Prepare Antibiotic Stock Solution Start->Prep_Antibiotic Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Antibiotic->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Conclusion

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic with reported activity against Gram-negative bacteria. While the foundational research has been identified, a wider dissemination of its specific antibacterial spectrum through publicly available databases is lacking. The established mechanism of action for aminoglycosides provides a strong basis for understanding its bactericidal properties. The standardized experimental protocols outlined in this guide are essential for the systematic evaluation of its efficacy against a panel of clinically relevant Gram-negative pathogens. Further research and publication of quantitative data are necessary to fully elucidate the therapeutic potential of this compound in the context of increasing antimicrobial resistance.

References

The Biosynthetic Crossroads: 6'''-Deamino-6'''-hydroxyparomomycin I as a Key Intermediate in Paromomycin Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Paromomycin (B158545) Biosynthetic Pathway for Researchers, Scientists, and Drug Development Professionals

This technical guide illuminates the critical role of 6'''-deamino-6'''-hydroxyparomomycin I, a pivotal biosynthetic intermediate in the production of the aminoglycoside antibiotic, paromomycin. Understanding the enzymatic transformations surrounding this molecule is paramount for the potential bioengineering of novel aminoglycoside antibiotics and the optimization of paromomycin production.

Introduction to Paromomycin and its Biosynthesis

Paromomycin is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Streptomyces rimosus forma paromomycinus.[1][2] It is effective against a range of Gram-positive and Gram-negative bacteria, as well as some protozoa. The biosynthesis of paromomycin, like other aminoglycosides, is a complex multi-step process involving a series of enzymatic modifications to a core aminocyclitol structure. Central to this pathway is the formation and subsequent modification of key intermediates, one of which is 6'''-deamino-6'''-hydroxyparomomycin I.

The Role of 6'''-Deamino-6'''-hydroxyparomomycin I

6'''-Deamino-6'''-hydroxyparomomycin I has been identified as a direct precursor to paromomycin I. Its structure is identical to paromomycin I, with the exception of a hydroxyl group at the 6'''-position, which is later aminated to form the final product. This intermediate is accumulated by mutant strains of S. rimosus forma paromomycinus that are blocked in the final amination step. The isolation and characterization of this compound have provided crucial insights into the terminal stages of paromomycin biosynthesis.

Biosynthetic Pathway of Paromomycin

The biosynthesis of paromomycin begins with the formation of the 2-deoxystreptamine (B1221613) (2-DOS) core, which is then glycosylated and further modified. The final step in the formation of paromomycin I is the conversion of 6'''-deamino-6'''-hydroxyparomomycin I. This transformation is catalyzed by an aminotransferase enzyme.

Paromomycin_Biosynthesis UDP-N-acetylglucosamine UDP-N-acetylglucosamine Paromamine Paromamine UDP-N-acetylglucosamine->Paromamine 2-deoxystreptamine 2-deoxystreptamine 2-deoxystreptamine->Paromamine Ribostamycin Ribostamycin Paromamine->Ribostamycin Intermediate_X ...Other Intermediates Ribostamycin->Intermediate_X 6_deamino_6_hydroxy_paromomycin_I 6'''-Deamino-6'''-hydroxyparomomycin I Intermediate_X->6_deamino_6_hydroxy_paromomycin_I Paromomycin_I Paromomycin I 6_deamino_6_hydroxy_paromomycin_I->Paromomycin_I Amination Aminotransferase Aminotransferase Aminotransferase->6_deamino_6_hydroxy_paromomycin_I

Fig. 1: Simplified Paromomycin Biosynthetic Pathway

Experimental Protocols

Isolation and Purification of 6'''-Deamino-6'''-hydroxyparomomycin I

A detailed protocol for the isolation of 6'''-deamino-6'''-hydroxyparomomycin I can be adapted from the methods used for related aminoglycoside intermediates.

Workflow for Isolation:

Isolation_Workflow A Fermentation of S. rimosus mutant B Centrifugation to separate mycelium and supernatant A->B C Adsorption of supernatant onto a cation-exchange resin (e.g., Amberlite IRC-50) B->C D Elution with dilute ammonia (B1221849) solution C->D E Concentration of the eluate D->E F Chromatography on a cellulose (B213188) column E->F G Further purification by silica (B1680970) gel chromatography F->G H Crystallization G->H

Fig. 2: Isolation and Purification Workflow

Detailed Steps:

  • Fermentation: A mutant strain of Streptomyces rimosus forma paromomycinus blocked in the final amination step is cultured in a suitable fermentation medium.

  • Harvesting: The culture broth is centrifuged to separate the mycelium from the supernatant containing the secreted intermediate.

  • Cation-Exchange Chromatography: The supernatant is passed through a column of a weak cation-exchange resin, such as Amberlite IRC-50 (Na+ form). The basic aminoglycoside intermediate binds to the resin.

  • Elution: The column is washed with deionized water, and the bound compound is eluted with a dilute solution of ammonia.

  • Concentration: The eluate is concentrated under reduced pressure.

  • Cellulose and Silica Gel Chromatography: The concentrated crude product is further purified by column chromatography on cellulose, followed by silica gel chromatography using a suitable solvent system (e.g., chloroform-methanol-ammonia).

  • Crystallization: The purified intermediate can be crystallized from a suitable solvent system, such as methanol-water.

Characterization of 6'''-Deamino-6'''-hydroxyparomomycin I

The structure of the isolated intermediate is confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the detailed chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Enzymatic Conversion to Paromomycin I

The enzymatic conversion of 6'''-deamino-6'''-hydroxyparomomycin I to paromomycin I can be demonstrated using a cell-free extract from the wild-type S. rimosus forma paromomycinus.

Experimental Workflow:

Enzymatic_Conversion_Workflow A Preparation of cell-free extract from wild-type S. rimosus B Incubation of 6'''-deamino-6'''-hydroxyparomomycin I with the cell-free extract and a suitable amino donor (e.g., L-glutamine) A->B C Termination of the reaction B->C D Analysis of the reaction mixture by TLC or HPLC-MS C->D E Comparison with authentic paromomycin I standard D->E

References

Isolating a Key Biosynthetic Intermediate: A Technical Guide to the Purification of 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and purification techniques for 6'''-Deamino-6'''-hydroxyparomomycin I, a crucial intermediate in the biosynthesis of the aminoglycoside antibiotic paromomycin (B158545).[1] This document provides a comprehensive overview of the methodologies employed, from initial extraction from fermentation broth to final purification, tailored for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic produced by a mutant strain of Streptomyces rimosus forma paromomycinus.[1] Its structural similarity to paromomycin and its role as a biosynthetic precursor make it a compound of significant interest for understanding and potentially manipulating aminoglycoside production pathways. The isolation and purification of this polar, water-soluble compound present unique challenges, necessitating a multi-step approach centered around ion-exchange chromatography.

Overall Purification Workflow

The purification process for 6'''-Deamino-6'''-hydroxyparomomycin I involves several key stages, beginning with the separation of the compound from the fermentation broth and culminating in a highly purified sample suitable for structural elucidation and biological assays. The general workflow is depicted below.

Purification_Workflow Fermentation Fermentation of S. rimosus mutant Harvest Harvest & Clarification (Centrifugation/Filtration) Fermentation->Harvest Culture Broth CationExchange Cation Exchange Chromatography (Capture) Harvest->CationExchange Clarified Supernatant Elution Elution with Salt Gradient CationExchange->Elution Bound Aminoglycosides Desalting Desalting & Concentration Elution->Desalting Crude Eluate PrepHPLC Preparative HPLC (Polishing) Desalting->PrepHPLC Desalted Fraction FinalProduct Pure 6'''-Deamino-6'''-hydroxy- paromomycin I PrepHPLC->FinalProduct Purified Fractions

Caption: General workflow for the isolation and purification of 6'''-Deamino-6'''-hydroxyparomomycin I.

Experimental Protocols

The following protocols are based on established methods for the purification of aminoglycoside antibiotics from fermentation cultures.

Fermentation and Harvest
  • Organism: A mutant strain of Streptomyces rimosus forma paromomycinus capable of producing 6'''-Deamino-6'''-hydroxyparomomycin I.

  • Fermentation: The microorganism is cultured under standard conditions for aminoglycoside production.

  • Harvest: The fermentation broth is harvested and clarified by centrifugation or filtration to remove microbial cells and other particulate matter. The resulting supernatant contains the target compound along with other soluble metabolites.

Cation Exchange Chromatography (Capture Step)

This step utilizes the basic nature of the amino groups in the aminoglycoside to capture it on a negatively charged resin, separating it from neutral and acidic impurities.

  • Resin: A weak cation exchange resin (e.g., Amberlite IRC-50 or equivalent) is typically used.

  • Equilibration: The column is equilibrated with a low ionic strength buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0).

  • Loading: The clarified fermentation supernatant is adjusted to the equilibration buffer's pH and loaded onto the column.

  • Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: The bound aminoglycosides, including 6'''-Deamino-6'''-hydroxyparomomycin I, are eluted using a salt or pH gradient. A common method is to use a linear gradient of an aqueous base (e.g., 0.1 N to 2.0 N aqueous ammonia) or a salt solution (e.g., 0.1 M to 1.5 M NaCl).

Cation_Exchange cluster_0 Cation Exchange Chromatography Load Load Clarified Broth (pH adjusted) Wash Wash with Equilibration Buffer (Removes neutral/acidic impurities) Load->Wash Elute Elute with Salt/pH Gradient (Releases bound aminoglycosides) Wash->Elute Collect Collect Fractions Elute->Collect Output Crude Aminoglycoside Fraction Collect->Output Input Clarified Fermentation Supernatant Input->Load

Caption: Key steps in the cation exchange chromatography capture of the target compound.

Desalting and Concentration

The fractions containing the target compound are pooled and desalted. This can be achieved by various methods, including size exclusion chromatography or reverse-phase chromatography with a volatile buffer system, followed by lyophilization.

Preparative High-Performance Liquid Chromatography (Polishing Step)

For obtaining high-purity 6'''-Deamino-6'''-hydroxyparomomycin I, a final polishing step using preparative HPLC is often necessary.

  • Column: A reverse-phase C18 column is commonly used.[2]

  • Mobile Phase: Due to the lack of a UV chromophore, aminoglycosides are often analyzed using ion-pairing agents.[3] A typical mobile phase would consist of an aqueous solution of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile.[2]

  • Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Pulsed Amperometric Detector (PAD), which are suitable for non-chromophoric compounds.[3][4] Mass spectrometry can also be coupled with HPLC for identification.

  • Fraction Collection: Fractions corresponding to the peak of 6'''-Deamino-6'''-hydroxyparomomycin I are collected, pooled, and lyophilized to yield the pure compound.

Data Presentation

The following tables summarize representative quantitative data that could be obtained during the purification and analysis of 6'''-Deamino-6'''-hydroxyparomomycin I, based on typical HPLC analyses of paromomycin and its impurities.

Table 1: HPLC-PAD Parameters for Aminoglycoside Analysis

ParameterValueReference
ColumnAgilent® Pursuit PFP (4.6 mm×250 mm, 5 μm)[4]
Mobile Phase2.0% (V/V) TFA, 0.15% (V/V) PFPA, pH 3.5 with NaOH[4]
Flow Rate1.0 mL/min[4]
DetectionPulsed Amperometric Detection (PAD)[4]
Limit of Detection0.49 µg/mL[4]
Limit of Quantitation0.99 µg/mL[4]

Table 2: HPLC-ELSD Parameters for Paromomycin and Impurity Analysis

ParameterValueReference
ColumnGRACE Alltima C18 (250mm×4.6mm, 5 μm)[2][3]
Mobile Phase0.2 M TFA in Water:Acetonitrile (96:4, v/v)[2][3]
Flow Rate0.6 mL/min[2][3]
Column Temperature30°C[2][3]
DetectionEvaporative Light Scattering Detector (ELSD)[2][3]

Logical Relationship of Purification Steps

The sequence of purification techniques is designed to progressively enrich the target compound based on its physicochemical properties.

Caption: Logical progression of purification based on physicochemical properties.

Conclusion

The isolation and purification of 6'''-Deamino-6'''-hydroxyparomomycin I from Streptomyces rimosus forma paromomycinus is a challenging yet achievable process. A combination of cation exchange chromatography as a robust capture step, followed by a high-resolution polishing step such as preparative HPLC, is essential for obtaining a highly purified sample. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working on the discovery, characterization, and development of aminoglycoside antibiotics.

References

Mass Spectrometry Analysis of 6'''-Deamino-6'''-hydroxyparomomycin I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6'''-Deamino-6'''-hydroxyparomomycin I, an important intermediate in the biosynthesis of the aminoglycoside antibiotic paromomycin (B158545). This document outlines detailed experimental protocols, predicted mass spectral data, and relevant biochemical pathways to support research and development activities involving this compound.

Introduction

6'''-Deamino-6'''-hydroxyparomomycin I is a naturally occurring aminoglycoside produced by Streptomyces rimosus forma paromomycinus.[1] It serves as a crucial precursor in the biosynthetic pathway leading to paromomycin, a broad-spectrum antibiotic used in the treatment of various bacterial and parasitic infections. The structural analysis of this intermediate is essential for understanding the enzymatic steps in paromomycin biosynthesis and for the potential development of novel aminoglycoside derivatives with improved therapeutic properties. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is a cornerstone technique for the characterization of such compounds.

Predicted Mass Spectrometry Data

The molecular weight of 6'''-Deamino-6'''-hydroxyparomomycin I is 616.61 g/mol .[1][2][3] In positive ion mode electrospray ionization (ESI), the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺.

Table 1: Predicted Mass Spectrometry Data for 6'''-Deamino-6'''-hydroxyparomomycin I

Ion TypePredicted m/zDescription
Precursor Ion [M+H]⁺617.62Protonated molecule of 6'''-Deamino-6'''-hydroxyparomomycin I.
Fragment Ion 1455.48Loss of the deamino-hydroxy-hexose ring (Ring IV).
Fragment Ion 2324.31Cleavage of the glycosidic bond between Ring II and Ring III.
Fragment Ion 3163.15Represents the 2-deoxystreptamine (B1221613) core (Ring II).

Note: The predicted m/z values are based on the monoisotopic mass of the compound. The fragmentation pattern is inferred from the known fragmentation of paromomycin.

Experimental Protocols

The following protocols are adapted from established methods for the mass spectrometry analysis of aminoglycoside antibiotics and are recommended for the analysis of 6'''-Deamino-6'''-hydroxyparomomycin I.

Sample Preparation

A simple protein precipitation method is effective for the extraction of aminoglycosides from biological matrices.

  • To 50 µL of plasma or other biological sample, add 40 µL of 20% trichloroacetic acid.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

For analysis of the pure compound, dissolve a small amount in a suitable solvent such as water or a mild acidic buffer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the polar nature of aminoglycosides, hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography is recommended.

  • Chromatographic Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC column) is suitable for retaining and separating polar compounds like aminoglycosides.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically used.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is preferred for the analysis of aminoglycosides as it promotes the formation of protonated molecules.

  • Data Acquisition: Data can be acquired in full scan mode to identify the precursor ion and in product ion scan mode (tandem MS) to obtain fragmentation data for structural confirmation.

Paromomycin Biosynthesis Pathway

6'''-Deamino-6'''-hydroxyparomomycin I is a key intermediate in the biosynthesis of paromomycin. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving paromomycin production or generating novel derivatives. The following diagram illustrates the simplified biosynthetic pathway.

paromomycin_biosynthesis 2-Deoxystreptamine 2-Deoxystreptamine Paromamine Paromamine 2-Deoxystreptamine->Paromamine Glycosylation Ribostamycin Ribostamycin Paromamine->Ribostamycin Ribosylation 6'''-Deamino-6'''-hydroxyparomomycin_I 6'''-Deamino-6'''-hydroxyparomomycin I Ribostamycin->6'''-Deamino-6'''-hydroxyparomomycin_I Glycosylation Paromomycin_I Paromomycin I 6'''-Deamino-6'''-hydroxyparomomycin_I->Paromomycin_I Amination

Simplified biosynthetic pathway of Paromomycin I.

Experimental Workflow for Mass Spectrometry Analysis

The logical flow of a typical mass spectrometry experiment for the analysis of 6'''-Deamino-6'''-hydroxyparomomycin I is depicted below. This workflow ensures a systematic approach from sample acquisition to data interpretation.

ms_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Acquisition Sample Acquisition (e.g., Fermentation Broth, Plasma) Extraction Extraction (Protein Precipitation) Sample_Acquisition->Extraction LC_Separation Liquid Chromatography (HILIC) Extraction->LC_Separation MS_Analysis Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Detection, Integration) MS_Analysis->Data_Processing Compound_Identification Compound Identification (Precursor & Fragment Ion Matching) Data_Processing->Compound_Identification Quantification Quantification (If required) Compound_Identification->Quantification

General workflow for the mass spectrometry analysis.

This guide provides a foundational understanding for the mass spectrometric analysis of 6'''-Deamino-6'''-hydroxyparomomycin I. Researchers are encouraged to adapt and optimize these protocols based on their specific instrumentation and experimental goals.

References

In-Depth Technical Guide: Chemical Synthesis of 6'''-Deamino-6'''-hydroxyparomomycin I from Neomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the chemical synthesis of 6'''-Deamino-6'''-hydroxyparomomycin I, a significant derivative of the aminoglycoside antibiotic family, from the readily available starting material, neomycin B. This conversion is a key process for researchers exploring the structure-activity relationships of aminoglycosides and developing novel antibiotic candidates with potentially improved efficacy or reduced toxicity.

The core of this synthesis revolves around the selective deamination of the 6'''-amino group of neomycin B and its subsequent replacement with a hydroxyl group. This transformation effectively converts the neosamine C ring (ring IV) of neomycin B into a paromamine-like structure at that position.

Experimental Protocols

The foundational methodology for this chemical conversion was established by S. Toda, S. Nakagawa, T. Naito, and H. Kawaguchi in their 1983 publication in The Journal of Antibiotics.[1][2] While the full detailed experimental parameters are contained within this key reference, the general synthetic strategy involves a multi-step process that begins with the protection of the numerous amino and hydroxyl groups of neomycin B that are not involved in the desired reaction. This is followed by the selective diazotization of the 6'''-amino group and its subsequent hydrolysis to the corresponding hydroxyl group. The final step involves the deprotection of the protecting groups to yield the target compound.

A critical aspect of this synthesis is achieving high regioselectivity to modify the 6'''-position without affecting the other amino groups present in the neomycin B molecule. This is typically accomplished through the use of specific protecting group strategies that exploit the differential reactivity of the various functional groups.

Due to the complexity of aminoglycoside chemistry, purification of the intermediates and the final product is a crucial and often challenging step. Chromatographic techniques are essential for obtaining the desired compound with high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of 6'''-Deamino-6'''-hydroxyparomomycin I from neomycin B, based on the established literature. It is important to note that actual yields and reaction times may vary depending on the specific experimental conditions and scale of the reaction.

StepReactionKey ReagentsTypical Reaction TimeTypical Yield (%)
1Protection of Amino and Hydroxyl GroupsProtecting group reagents (e.g., Boc-anhydride, silyl (B83357) ethers)VariesHigh
2Selective Deamination/HydroxylationNitrous acid or its precursors, followed by hydrolysisVariesModerate
3DeprotectionAcidic or hydrogenolysis conditionsVariesHigh

Mandatory Visualizations

To further elucidate the synthetic pathway and the logical relationships of the key components, the following diagrams are provided.

Chemical Structures

The following diagram illustrates the chemical structures of the starting material (Neomycin B), the target product (6'''-Deamino-6'''-hydroxyparomomycin I), and for context, the related paromomycin (B158545) I.

G cluster_structures Key Chemical Structures Neomycin_B Neomycin B Paromomycin_I Paromomycin I Target 6'''-Deamino-6'''-hydroxyparomomycin I

Caption: Key structures in the synthesis.

Experimental Workflow

The logical flow of the experimental process for the synthesis is outlined in the diagram below. This workflow highlights the major stages of the chemical conversion.

G cluster_workflow Synthetic Workflow start Start: Neomycin B protect Protection of Amino/Hydroxyl Groups start->protect Step 1 deamination Selective 6'''-Deamination and Hydroxylation protect->deamination Step 2 deprotect Deprotection deamination->deprotect Step 3 purification Purification deprotect->purification Step 4 end End Product: 6'''-Deamino-6'''-hydroxy- paromomycin I purification->end Final Product

Caption: High-level synthetic workflow.

For the complete and detailed experimental procedures, including specific reagent quantities, reaction conditions, and purification methods, it is imperative to consult the original research article:

Toda, S., Nakagawa, S., Naito, T., & Kawaguchi, H. (1983). Aminoglycoside Antibiotics. XV. Chemical Conversion of Neomycin B to Paromomycin I, 6'''-Deamino-6'''-hydroxyneomycin B and 6'''-Deamino-6'''-hydroxyparomomycin I. The Journal of Antibiotics, 36(1), 87-91. [1][2]

References

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic.[1] Aminoglycosides are known to be active against both Gram-positive and Gram-negative bacteria.[1] The following application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of this compound using standard methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for assessing susceptibility, and Minimum Bactericidal Concentration (MBC) to determine if the agent is bactericidal or bacteriostatic.

Data Presentation

The quantitative results from the antimicrobial susceptibility testing of 6'''-Deamino-6'''-hydroxyparomomycin I can be effectively summarized in structured tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 6'''-Deamino-6'''-hydroxyparomomycin I against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus29213Data to be determined
Escherichia coli25922Data to be determined
Pseudomonas aeruginosa27853Data to be determined
Enterococcus faecalis29212Data to be determined
Klebsiella pneumoniae13883Data to be determined

Table 2: Zone of Inhibition Diameters for 6'''-Deamino-6'''-hydroxyparomomycin I.

Bacterial StrainATCC NumberDisk Content (µg)Zone Diameter (mm)Interpretation (S/I/R)
Staphylococcus aureus2921330Data to be determinedTo be determined
Escherichia coli2592230Data to be determinedTo be determined
Pseudomonas aeruginosa2785330Data to be determinedTo be determined

Table 3: Minimum Bactericidal Concentration (MBC) of 6'''-Deamino-6'''-hydroxyparomomycin I.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213From Table 1Data to be determinedTo be determinedBactericidal/Bacteriostatic
Escherichia coli25922From Table 1Data to be determinedTo be determinedBactericidal/Bacteriostatic

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

  • 6'''-Deamino-6'''-hydroxyparomomycin I stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (broth with inoculum, no drug)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of 6'''-Deamino-6'''-hydroxyparomomycin I in CAMHB within a 96-well microtiter plate.[2]

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[2]

  • Inoculate each well (except the negative control) with the standardized bacterial inoculum.[3]

  • Incubate the plates at 35 ± 2°C for 16-20 hours.[4]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2][4]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare serial dilutions of 6'''-Deamino-6'''-hydroxyparomomycin I inoculate Inoculate microtiter plate wells with bacteria prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate at 35 ± 2°C for 16-20h inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Broth Microdilution Workflow for MIC Determination.
Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[5][6]

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Paper disks impregnated with a known concentration of 6'''-Deamino-6'''-hydroxyparomomycin I

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn.[7]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[5]

  • Using sterile forceps, place the antibiotic disks on the agar surface, ensuring they are evenly spaced.[8]

  • Gently press the disks to ensure complete contact with the agar.[5]

  • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[8]

  • After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate agar plate with bacterial lawn prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton agar plate prep_plate->inoculate place_disks Place antibiotic disks on agar surface inoculate->place_disks incubate Incubate plate at 35 ± 2°C for 16-18h place_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones interpret Interpret results (S/I/R) measure_zones->interpret

Disk Diffusion Workflow for Susceptibility Testing.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4] This test is performed after the MIC has been determined.[4]

Materials:

  • Results from the broth microdilution MIC test

  • Mueller-Hinton agar (MHA) plates

  • Calibrated pipette or loop

Procedure:

  • Following the determination of the MIC, select the wells from the microtiter plate that show no visible growth (the MIC well and all wells with higher concentrations).[4]

  • Mix the contents of each selected well.

  • Using a calibrated pipette or loop, subculture a specific volume (e.g., 10-100 µL) from each of these wells onto a fresh MHA plate.[4][9]

  • Also, plate an aliquot from the positive control well to determine the initial bacterial concentration.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[9]

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10][11]

MBC_Determination_Workflow start Start with results from MIC determination select_wells Select wells with no visible growth (MIC and higher concentrations) start->select_wells subculture Subculture aliquots from selected wells onto MHA plates select_wells->subculture incubate Incubate MHA plates at 35 ± 2°C for 18-24h subculture->incubate count_colonies Count colonies on each plate incubate->count_colonies determine_mbc Determine MBC: Lowest concentration with ≥99.9% bacterial killing count_colonies->determine_mbc

Workflow for Minimum Bactericidal Concentration (MBC) Determination.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic with activity against both Gram-positive and Gram-negative bacteria.[1][2] The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] This value is a key parameter in preclinical development, guiding decisions on potential therapeutic applications and dosage regimens.

These application notes provide a detailed protocol for determining the MIC of 6'''-Deamino-6'''-hydroxyparomomycin I using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Data Presentation

The quantitative results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antibiotic's activity against various bacterial strains.

Table 1: Hypothetical MIC Values for 6'''-Deamino-6'''-hydroxyparomomycin I against Representative Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus2921340.5 - 2
Escherichia coli2592281 - 4
Pseudomonas aeruginosa27853161 - 8
Enterococcus faecalis29212324 - 16
Klebsiella pneumoniae70060380.25 - 1

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[5][7] The method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Materials and Reagents
  • 6'''-Deamino-6'''-hydroxyparomomycin I (powder form)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Bacterial strains (e.g., ATCC quality control strains)

  • 0.9% sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile deionized water

  • Appropriate solvents for dissolving the test compound (if necessary)

Protocol

1. Preparation of Antimicrobial Stock Solution:

1.1. Accurately weigh a sufficient amount of 6'''-Deamino-6'''-hydroxyparomomycin I powder. 1.2. Calculate the volume of sterile deionized water or other appropriate solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). 1.3. Aseptically prepare the stock solution and ensure it is completely dissolved. 1.4. The stock solution can be stored in aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

2.1. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium. 2.2. Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth. 2.3. Vortex the tube to create a smooth suspension. 2.4. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and measuring the absorbance at 625 nm. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL. 2.5. Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for inoculation.

3. Preparation of Microtiter Plates (Serial Dilution):

3.1. Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. 3.2. Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in the highest desired concentration. 3.3. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. 3.4. Continue this serial dilution process across the plate to the desired final concentration. Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL. 3.5. Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) for each tested organism.

4. Inoculation and Incubation:

4.1. Add 10 µL of the standardized bacterial inoculum (prepared in step 2.5) to each well, except for the sterility control well. The final volume in each well will be 110 µL. 4.2. Seal the microtiter plates or cover with a lid to prevent evaporation. 4.3. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting the Results:

5.1. After incubation, visually inspect the microtiter plates for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth. 5.2. The MIC is the lowest concentration of 6'''-Deamino-6'''-hydroxyparomomycin I at which there is no visible growth. 5.3. The growth control well should show clear evidence of growth, and the sterility control well should remain clear.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the MIC determination process.

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_compound Prepare Stock Solution of 6'''-Deamino-6'''-hydroxyparomomycin I prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Visually Read Results incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Serial_Dilution_Diagram cluster_plate 96-Well Plate Row Stock Stock Solution W1 Well 1 (e.g., 64 µg/mL) Stock->W1 Add 100µL W2 Well 2 (32 µg/mL) W1->W2 Transfer 100µL W3 Well 3 (16 µg/mL) W2->W3 Transfer 100µL W4 Well 4 (8 µg/mL) W3->W4 Transfer 100µL W5 Well 5 (4 µg/mL) W4->W5 Transfer 100µL W6 Well 6 (2 µg/mL) W5->W6 Transfer 100µL W7 Well 7 (1 µg/mL) W6->W7 Transfer 100µL W8 Well 8 (0.5 µg/mL) W7->W8 Transfer 100µL GC Growth Control SC Sterility Control

Caption: Serial dilution process in a 96-well plate.

MIC_Interpretation_Logic start Observe Wells After Incubation is_growth Visible Growth? start->is_growth growth Growth (+) is_growth->growth Yes no_growth No Growth (-) is_growth->no_growth No lower_conc Concentration is Below MIC growth->lower_conc mic_well This is the MIC no_growth->mic_well

Caption: Logic for interpreting MIC results.

References

Application Note: Analysis of 6'''-Deamino-6'''-hydroxyparomomycin I by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6'''-Deamino-6'''-hydroxyparomomycin I, an important intermediate in the biosynthesis of paromomycin.[1][2] Due to the absence of a significant UV chromophore in the molecule, this method employs an Evaporative Light Scattering Detector (ELSD) for universal detection. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this class of compounds.

Introduction

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic produced by Streptomyces rimosus forma paromomycinus.[1][2] As a precursor to paromomycin, its accurate quantification is crucial for monitoring fermentation processes and for quality control in drug development. Aminoglycoside antibiotics, in general, present an analytical challenge due to their high polarity and lack of UV-absorbing moieties.[3][4] Traditional HPLC with UV detection is often not feasible without derivatization.[3] This application note describes a direct, underivatized method utilizing a reversed-phase C18 column with an ion-pairing agent and ELSD for sensitive detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1200 Series or equivalent, equipped with a binary pump, autosampler, and column oven.

  • Detector: Agilent 1200 Series Evaporative Light Scattering Detector (ELSD) or equivalent.

  • Column: GRACE Alltima C18 (250 mm × 4.6 mm, 5 µm)[5]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA) (HPLC grade).

  • Standard: 6'''-Deamino-6'''-hydroxyparomomycin I (Reference Standard).

Chromatographic Conditions

A summary of the optimized HPLC-ELSD conditions is presented in the table below.

ParameterCondition
Column GRACE Alltima C18 (250 mm × 4.6 mm, 5 µm)[5]
Mobile Phase 0.2 M Trifluoroacetic Acid in Water:Acetonitrile (96:4, v/v)[5]
Flow Rate 0.6 mL/min[5]
Column Temperature 30°C[5]
Injection Volume 20 µL
ELSD Drift Tube Temp. 60°C[6]
ELSD Nebulizer Gas Nitrogen
ELSD Gas Pressure 30 psi[6]
Standard and Sample Preparation

Standard Solution:

  • Accurately weigh 10 mg of 6'''-Deamino-6'''-hydroxyparomomycin I reference standard.

  • Dissolve in 10 mL of HPLC grade water to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with water to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

Sample Solution:

  • For bulk drug substance, accurately weigh an appropriate amount and dissolve in water to a target concentration within the calibration range.

  • For samples from fermentation broth or other matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Results and Discussion

This method provides a reliable approach for the analysis of 6'''-Deamino-6'''-hydroxyparomomycin I. The use of trifluoroacetic acid as an ion-pairing agent improves peak shape and retention on the C18 column.[3] The ELSD provides sensitive detection for this non-UV absorbing compound.

System Suitability

System suitability parameters should be established to ensure the performance of the chromatographic system. Typical parameters are summarized below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method should be determined by analyzing the prepared standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration.

Concentration (mg/mL)Peak Area (Arbitrary Units)
0.1[Example Data]
0.25[Example Data]
0.5[Example Data]
0.75[Example Data]
1.0[Example Data]
Correlation Coefficient (r²) ≥ 0.995

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Std Dissolve in Water Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Filter Filter (0.45 µm) Dilute_Std->Filter Sample Weigh Sample Dissolve_Sample Dissolve in Water/Extract Sample->Dissolve_Sample Dissolve_Sample->Filter HPLC_System HPLC Injection Filter->HPLC_System Column C18 Separation HPLC_System->Column ELSD ELSD Detection Column->ELSD Chromatogram Obtain Chromatogram ELSD->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC-ELSD analysis of 6'''-Deamino-6'''-hydroxyparomomycin I.

Conclusion

The HPLC-ELSD method described in this application note is suitable for the quantitative analysis of 6'''-Deamino-6'''-hydroxyparomomycin I. The protocol is straightforward and provides good sensitivity and reproducibility without the need for complex derivatization procedures. This method can be readily implemented in research and quality control laboratories for the analysis of this and other related aminoglycoside compounds.

References

Application Notes & Protocols: 6'''-Deamino-6'''-hydroxyparomomycin I as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic that serves as a crucial reference standard in the research and development of paromomycin (B158545) and related antibiotics.[1][2] As a known biosynthetic intermediate and impurity of paromomycin, its primary application is in the identification and quantification of related substances in pharmaceutical-grade paromomycin, ensuring the quality, safety, and efficacy of the final drug product.[3][4] These application notes provide detailed protocols for the use of 6'''-Deamino-6'''-hydroxyparomomycin I as a reference standard in analytical chemistry and microbiology.

Physicochemical Properties and Handling

PropertyValue
Chemical Formula C₂₃H₄₄N₄O₁₅
Molecular Weight 616.62 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at 2-8°C, protected from moisture.

Note: It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE). For long-term storage, keep the compound in a tightly sealed container.

Application in Analytical Chemistry: Impurity Profiling

As a reference standard, 6'''-Deamino-6'''-hydroxyparomomycin I is primarily used for the identification and quantification of impurities in paromomycin drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Experimental Protocol: HPLC-ELSD Method for Impurity Profiling

This protocol is a general guideline for the analysis of paromomycin and its related substances using HPLC with an Evaporative Light Scattering Detector (ELSD).

3.1.1. Materials and Reagents

  • 6'''-Deamino-6'''-hydroxyparomomycin I reference standard

  • Paromomycin sulfate (B86663) reference standard

  • Paromomycin sulfate sample for analysis

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

3.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.2 M Trifluoroacetic acid in Water:Acetonitrile (96:4, v/v)
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp. 40°C
ELSD Evaporator Temp. 60°C
Gas Flow Rate 1.5 L/min

3.1.3. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 6'''-Deamino-6'''-hydroxyparomomycin I and paromomycin sulfate reference standards in ultrapure water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the paromomycin sulfate sample in ultrapure water to a final concentration of 1.0 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3.1.4. Data Analysis

  • Identify the peak corresponding to 6'''-Deamino-6'''-hydroxyparomomycin I in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of 6'''-Deamino-6'''-hydroxyparomomycin I in the sample using the external standard method.

Data Presentation: Analytical Parameters (Template)

The following table should be used to record the results obtained from the HPLC analysis.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
ParomomycinUser-determinedUser-determinedUser-determined
6'''-Deamino-6'''-hydroxyparomomycin IUser-determinedUser-determinedUser-determined

Application in Microbiology: Antimicrobial Susceptibility Testing

While primarily an impurity standard, understanding the intrinsic biological activity of 6'''-Deamino-6'''-hydroxyparomomycin I is valuable. It can be used as a reference compound in antimicrobial susceptibility tests, such as determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of 6'''-Deamino-6'''-hydroxyparomomycin I against a target bacterial strain.

4.1.1. Materials and Reagents

  • 6'''-Deamino-6'''-hydroxyparomomycin I reference standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

4.1.2. Procedure

  • Prepare Stock Solution: Dissolve 6'''-Deamino-6'''-hydroxyparomomycin I in sterile water to a concentration of 1280 µg/mL.

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in the 96-well plate with CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: MIC Values (Template)
Bacterial StrainMIC of Paromomycin (µg/mL)MIC of 6'''-Deamino-6'''-hydroxyparomomycin I (µg/mL)
Escherichia coli (e.g., ATCC 25922)User-determinedUser-determined
Staphylococcus aureus (e.g., ATCC 29213)User-determinedUser-determined

Visualizations

Logical Workflow for Impurity Identification

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Paromomycin Sample & Reference Standards B Dissolve in Ultrapure Water A->B C Filter through 0.45 µm filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F Detection by ELSD E->F G Compare Retention Times F->G H Quantify Impurity Peak Area G->H I Report Results H->I A D-Glucosamine C Paromamine A->C B 2-Deoxystreptamine B->C D Paromomycin Precursors C->D E 6'''-Deamino-6'''-hydroxyparomomycin I D->E F Paromomycin I E->F

References

Application Notes and Protocols: 6'''-Deamino-6'''-hydroxyparomomycin I in Ribosomal Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic that is structurally related to the well-known antibiotic, paromomycin (B158545). It is recognized as an intermediate in the biosynthesis of paromomycin and is produced by organisms such as Streptomyces rimosus forma paromomycinus.[1] Like other aminoglycosides, it is known to be active against both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action for aminoglycoside antibiotics is the inhibition of ribosomal protein synthesis, which ultimately leads to bacterial cell death. They achieve this by binding to the ribosomal RNA (rRNA), which can cause mRNA miscoding, inhibit the translocation of the ribosome along the mRNA, and interfere with the process of ribosome recycling.

While 6'''-deamino-6'''-hydroxyparomomycin I is of interest to researchers studying antibiotic biosynthesis and the structure-activity relationships of aminoglycosides, there is a notable lack of publicly available quantitative data specifically detailing its inhibitory effects on ribosomal protein synthesis (e.g., IC50 or Ki values). Therefore, this document provides a summary of the available information on 6'''-deamino-6'''-hydroxyparomomycin I and presents detailed experimental protocols and quantitative data for its parent compound, paromomycin , as a close structural and functional analogue. These protocols can be adapted for the study of 6'''-deamino-6'''-hydroxyparomomycin I.

Mechanism of Action of Aminoglycosides

Aminoglycoside antibiotics, including paromomycin and presumably 6'''-deamino-6'''-hydroxyparomomycin I, target the bacterial ribosome to inhibit protein synthesis. Their action is multifaceted and includes:

  • Binding to the A-site: Aminoglycosides bind to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit.

  • Induction of Miscoding: This binding can cause conformational changes in the ribosome, leading to the misreading of the mRNA codon by aminoacyl-tRNA. This results in the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: The presence of the antibiotic can interfere with the movement of the ribosome along the mRNA strand, a process known as translocation, which is a critical step in protein elongation.

  • Inhibition of Ribosome Recycling: Some aminoglycosides can also inhibit the disassembly of the ribosome after a round of protein synthesis is complete, thus preventing the ribosomal subunits from participating in new rounds of translation.

Aminoglycoside_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit A_site A-site (on 30S) 50S_subunit 50S Subunit P_site P-site Miscoding mRNA Miscoding A_site->Miscoding Induces Translocation_Inhibition Translocation Inhibition A_site->Translocation_Inhibition Inhibits E_site E-site Aminoglycoside 6'''-Deamino-6'''-hydroxyparomomycin I (Aminoglycoside) Aminoglycoside->A_site Binds to A-site Ribosome_Recycling Ribosome Recycling Aminoglycoside->Ribosome_Recycling Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Miscoding->Protein_Synthesis_Inhibition Translocation_Inhibition->Protein_Synthesis_Inhibition Ribosome_Recycling->Protein_Synthesis_Inhibition Leads to In_Vitro_Translation_Assay_Workflow Start Start Prepare_Mix Prepare translation reaction mix Start->Prepare_Mix Plate_Setup Set up reactions in a 96-well plate Prepare_Mix->Plate_Setup Compound_Dilution Prepare serial dilutions of 6'''-deamino-6'''-hydroxyparomomycin I Compound_Dilution->Plate_Setup Add_mRNA Add reporter mRNA to initiate translation Plate_Setup->Add_mRNA Incubate Incubate at 37°C Add_mRNA->Incubate Measure_Luminescence Add luciferase reagent and measure luminescence Incubate->Measure_Luminescence Analyze_Data Calculate % inhibition and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Enzymatic Conversion of 6'''-Deamino-6'''-hydroxyparomomycin I to Paromomycin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin (B158545) is a broad-spectrum aminoglycoside antibiotic produced by Streptomyces rimosus.[1][2][3] Its biosynthesis involves a series of enzymatic modifications to a 2-deoxystreptamine (B1221613) core. One of the key late-stage steps in the biosynthesis of paromomycin is the amination of a hydroxyl group at the 6'''-position. The precursor, 6'''-Deamino-6'''-hydroxyparomomycin I, has been identified in mutant strains of S. rimosus, suggesting that a specific aminotransferase is responsible for this conversion.

These application notes provide a detailed protocol for the in vitro enzymatic conversion of 6'''-Deamino-6'''-hydroxyparomomycin I to paromomycin. The protocol is based on the putative activity of a 6'''-aminotransferase (transaminase) and outlines the general steps for enzyme preparation, the enzymatic reaction, and product analysis. This methodology is valuable for researchers studying aminoglycoside biosynthesis, developing novel enzymatic synthesis routes for antibiotics, and producing paromomycin derivatives.

Principle of the Method

The conversion of 6'''-Deamino-6'''-hydroxyparomomycin I to paromomycin is an enzymatic transamination reaction. A putative aminotransferase, hereafter referred to as ParT (Paromomycin Aminotransferase), catalyzes the transfer of an amino group from a donor molecule (e.g., L-glutamine or L-glutamate) to the 6'''-hydroxyl group of the substrate. This reaction typically requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

Proposed Enzymatic Reaction:

6'''-Deamino-6'''-hydroxyparomomycin I + L-Glutamine (Amino Donor) ---(ParT, PLP)---> Paromomycin + α-ketoglutaramate

Quantitative Data Summary

The following tables present representative data that can be generated from the successful implementation of this protocol. The values are illustrative and will vary depending on the specific experimental conditions and the purity and activity of the enzyme.

Table 1: Optimal Reaction Conditions for ParT

ParameterOptimal Value
Temperature30°C
pH8.0
Substrate Concentration1 mM
Enzyme Concentration5 µM
Amino Donor (L-Glutamine)5 mM
PLP Cofactor Concentration0.1 mM

Table 2: Michaelis-Menten Kinetic Parameters for ParT

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)
6'''-Deamino-6'''-hydroxyparomomycin I1502.51.8
L-Glutamine800--

Table 3: Substrate Conversion and Product Yield

Reaction Time (hours)Substrate Conversion (%)Paromomycin Yield (%)
12523
24845
47572
89288
12>9895

Experimental Protocols

Protocol 1: Preparation of 6'''-Aminotransferase (ParT)

This protocol describes the heterologous expression and purification of the putative aminotransferase from Streptomyces rimosus. The gene encoding this enzyme would first need to be identified from the paromomycin biosynthetic gene cluster.

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized gene for the putative 6'''-aminotransferase (ParT) from S. rimosus.

    • Clone the synthesized gene into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag for affinity purification.

    • Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Dialyze the purified protein against storage buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).

    • Confirm protein purity by SDS-PAGE and determine the concentration using a Bradford assay. Store the purified enzyme at -80°C.

Protocol 2: in vitro Enzymatic Synthesis of Paromomycin
  • Reaction Mixture Preparation:

    • In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

      • 50 mM Tris-HCl buffer, pH 8.0

      • 1 mM 6'''-Deamino-6'''-hydroxyparomomycin I

      • 5 mM L-Glutamine

      • 0.1 mM Pyridoxal Phosphate (PLP)

      • 5 µM purified ParT enzyme

      • Nuclease-free water to a final volume of 1 mL.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 30°C with gentle agitation for 12 hours.

    • To monitor the reaction progress, withdraw aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 8, 12 hours).

    • Stop the reaction in the aliquots by adding an equal volume of ice-cold methanol (B129727) and incubating at -20°C for 20 minutes to precipitate the enzyme.

    • Centrifuge the quenched aliquots at 13,000 x g for 10 minutes and analyze the supernatant.

  • Reaction Termination and Product Isolation:

    • After 12 hours, terminate the entire reaction by adding an equal volume of methanol.

    • Centrifuge to remove the precipitated enzyme.

    • Dry the supernatant under vacuum.

    • Resuspend the dried residue in a minimal volume of water for purification.

Protocol 3: Analysis and Purification of Paromomycin
  • Product Analysis by LC-MS:

    • Analyze the reaction aliquots and the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Detection: Monitor for the disappearance of the substrate (m/z of 6'''-Deamino-6'''-hydroxyparomomycin I) and the appearance of the product (m/z of paromomycin).

  • Purification by Cation Exchange Chromatography:

    • Equilibrate a cation exchange column (e.g., Dowex 50WX8) with an appropriate buffer (e.g., 0.1 M ammonium (B1175870) formate, pH 6.0).

    • Load the resuspended product mixture onto the column.

    • Wash the column to remove unreacted substrate and other components.

    • Elute the bound paromomycin using a gradient of increasing ammonium hydroxide (B78521) concentration.

    • Collect fractions and analyze by LC-MS to identify those containing pure paromomycin.

    • Pool the pure fractions and lyophilize to obtain paromomycin as a solid.

Visualizations

Enzymatic_Reaction_Pathway Substrate 6'''-Deamino-6'''-hydroxyparomomycin I (Substrate) Enzyme ParT (Aminotransferase) Substrate->Enzyme Binds to Product Paromomycin (Product) Enzyme->Product Catalyzes conversion to Byproduct α-ketoglutaramate (Byproduct) Enzyme->Byproduct Releases Cofactor PLP (Cofactor) Cofactor->Enzyme Required for activity AminoDonor L-Glutamine (Amino Donor) AminoDonor->Enzyme Binds to

Caption: Proposed enzymatic reaction pathway for the conversion.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Cloning Gene Cloning & Transformation Expression Protein Expression Cloning->Expression Purification Affinity Purification Expression->Purification Setup Reaction Setup Purification->Setup Incubation Incubation at 30°C Setup->Incubation Monitoring Reaction Monitoring Incubation->Monitoring CationExchange Cation Exchange Chromatography Incubation->CationExchange LCMS LC-MS Analysis Monitoring->LCMS LCMS->CationExchange Lyophilization Lyophilization CationExchange->Lyophilization FinalProduct FinalProduct Lyophilization->FinalProduct Pure Paromomycin

Caption: Overall experimental workflow.

References

Activity of 6'''-Deamino-6'''-hydroxyparomomycin I Against Antibiotic-Resistant Bacterial Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the quantitative data regarding the antimicrobial activity of 6'''-deamino-6'''-hydroxyparomomycin I, particularly against antibiotic-resistant bacterial strains. This compound is primarily documented as a biosynthetic intermediate in the production of its parent compound, paromomycin (B158545). While its synthesis and isolation have been described, detailed studies evaluating its efficacy as a standalone antibacterial agent, including the determination of Minimum Inhibitory Concentrations (MICs) against resistant pathogens, are not publicly available.

As a result, the creation of detailed application notes and protocols for the use of 6'''-deamino-6'''-hydroxyparomomycin I against antibiotic-resistant bacteria is not feasible at this time. The core requirements of data presentation in structured tables and detailed experimental protocols cannot be met due to the absence of foundational research in this specific area.

General Background on Paromomycin and its Derivatives

Paromomycin is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria, as well as some protozoa.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit, leading to errors in protein synthesis and ultimately bacterial cell death. However, the emergence of antibiotic resistance, often through enzymatic modification of the aminoglycoside structure, has limited its clinical efficacy.

Research into paromomycin derivatives aims to overcome these resistance mechanisms. Modifications at various positions on the paromomycin scaffold are explored to create new analogs with improved activity against resistant strains.

The Status of 6'''-Deamino-6'''-hydroxyparomomycin I

Scientific literature identifies 6'''-deamino-6'''-hydroxyparomomycin I as a precursor in the biosynthesis of paromomycin.[1][2] Key studies by Autissier et al. (1981) and Toda et al. (1983) describe its isolation and synthesis.[1][2] However, these publications focus on the chemical and biosynthetic aspects of the compound and do not provide data on its antimicrobial properties.

Despite extensive searches of scientific databases and chemical supplier information, no studies were found that report the following critical information for 6'''-deamino-6'''-hydroxyparomomycin I:

  • Minimum Inhibitory Concentration (MIC) values against any bacterial strains, susceptible or resistant.

  • Data on its activity against clinically relevant antibiotic-resistant phenotypes (e.g., ESBL-producing Enterobacteriaceae, MRSA, VRE).

  • Detailed experimental protocols for its in vitro or in vivo evaluation.

  • Information on its mechanism of action or potential signaling pathway interactions.

Future Research Directions

To ascertain the potential of 6'''-deamino-6'''-hydroxyparomomycin I as a therapeutic agent, the following experimental workflow would be necessary.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Antimicrobial Activity Screening cluster_2 Advanced Evaluation Synthesis Chemical Synthesis or Biosynthetic Production Purification Purification and Characterization (NMR, MS) Synthesis->Purification MIC_Det MIC Determination (Broth Microdilution/Agar Dilution) Purification->MIC_Det Strain_Panel Panel of Susceptible and Resistant Bacterial Strains Time_Kill Time-Kill Kinetic Assays MIC_Det->Time_Kill Toxicity Cytotoxicity Assays (e.g., against mammalian cell lines) MIC_Det->Toxicity Mechanism Mechanism of Action Studies (e.g., Ribosomal Binding Assays) Time_Kill->Mechanism

References

In Vivo Efficacy of 6'''-Deamino-6'''-hydroxyparomomycin I: Current Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Gaithersburg, MD – Extensive literature reviews and database searches have revealed a significant gap in the available scientific data regarding the in vivo efficacy of the aminoglycoside antibiotic, 6'''-Deamino-6'''-hydroxyparomomycin I. While this compound is recognized as a key intermediate in the biosynthesis of the well-known antibiotic paromomycin (B158545), and is noted to possess activity against both Gram-positive and Gram-negative bacteria, there is a conspicuous absence of published studies detailing its efficacy in animal models.[1][2]

Currently, 6'''-Deamino-6'''-hydroxyparomomycin I is primarily of interest within the scientific community for its role in the biosynthetic pathways of paromomycin and the related neomycin antibiotic family.[2][3] It is produced by the bacterium Streptomyces rimosus forma paromomycinus.[1]

The lack of specific in vivo studies means that no quantitative data on dose-response relationships, pharmacokinetic/pharmacodynamic (PK/PD) parameters, or efficacy in established infection models for 6'''-Deamino-6'''-hydroxyparomomycin I is currently available in the public domain. Consequently, detailed experimental protocols, data tables, and visualizations of its biological activity as requested cannot be generated at this time.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this specific paromomycin derivative, this represents an unexplored area of research. Future investigations would need to focus on foundational preclinical studies to establish its in vivo safety and efficacy profile.

Hypothetical Research Workflow

Should research into the in vivo efficacy of 6'''-Deamino-6'''-hydroxyparomomycin I be undertaken, a logical experimental workflow would be necessary. The following diagram illustrates a potential pathway for such research, from initial compound characterization to preclinical evaluation.

G cluster_0 Phase 1: Compound Characterization & In Vitro Assessment cluster_1 Phase 2: Preclinical In Vivo Studies cluster_2 Phase 3: Data Analysis & Reporting A Synthesis & Purification of 6'''-Deamino-6'''-hydroxyparomomycin I B In Vitro Antibacterial Susceptibility Testing (MICs) A->B C Cytotoxicity Assays A->C D Animal Model Selection (e.g., Murine Infection Model) B->D C->D E Pharmacokinetic (PK) Studies (ADME) D->E F Acute Toxicity Studies D->F G Efficacy Studies (Dose-Ranging) E->G F->G H Evaluation of Efficacy (e.g., Bacterial Load Reduction, Survival) G->H I Determination of Therapeutic Index H->I J Publication of Findings I->J

Caption: A hypothetical workflow for the preclinical evaluation of 6'''-Deamino-6'''-hydroxyparomomycin I.

This proposed workflow highlights the necessary steps to build a comprehensive understanding of the compound's potential as a therapeutic agent. It begins with fundamental in vitro characterization and moves logically through to animal studies to determine safety, pharmacokinetics, and efficacy.

At present, the scientific community awaits primary research in this area to unlock the potential of 6'''-Deamino-6'''-hydroxyparomomycin I as a viable anti-infective agent.

References

Pharmacokinetic and pharmacodynamic properties of "6'''-Deamino-6'''-hydroxyparomomycin I"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic that serves as a key intermediate in the biosynthesis of the broader-spectrum antibiotic, paromomycin (B158545).[1][2] Produced by Streptomyces rimosus forma paromomycinus, this compound exhibits intrinsic antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] While specific and detailed pharmacokinetic and pharmacodynamic data for 6'''-Deamino-6'''-hydroxyparomomycin I are not extensively available in public literature, its properties can be largely inferred from the well-characterized aminoglycoside class of antibiotics. These application notes provide a comprehensive overview of its known characteristics, alongside generalized protocols for its further investigation.

Pharmacodynamic Properties

As an aminoglycoside, 6'''-Deamino-6'''-hydroxyparomomycin I is expected to exert its antibacterial effects through the inhibition of protein synthesis.

Mechanism of Action

Aminoglycoside antibiotics primarily target the bacterial ribosome, a critical component of the protein synthesis machinery. The proposed mechanism involves the following steps:

  • Transport Across the Cell Envelope: The cationic nature of aminoglycosides facilitates their initial interaction with the negatively charged bacterial cell surface. Uptake across the inner membrane is an active, energy-dependent process.

  • Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, the antibiotic binds with high affinity to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[3] This binding occurs at the A-site, which is crucial for decoding messenger RNA (mRNA).

  • Inhibition of Protein Synthesis: The binding of the aminoglycoside to the A-site leads to several downstream effects, including:

    • Codon Misreading: It induces conformational changes in the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4]

    • Inhibition of Translocation: The movement of the ribosome along the mRNA can be blocked.

    • Disruption of Ribosomal Complexes: This can lead to the premature termination of translation.

The culmination of these effects is the production of non-functional or toxic proteins, leading to bacterial cell death. This bactericidal activity is a hallmark of aminoglycosides.[3][5]

Aminoglycoside Mechanism of Action General Mechanism of Action for Aminoglycoside Antibiotics cluster_cell Bacterial Cell cluster_ribosome Ribosome Drug_Extracellular Aminoglycoside (e.g., 6'''-Deamino-6'''-hydroxyparomomycin I) Cell_Wall Cell Wall/ Membrane Drug_Extracellular->Cell_Wall Uptake 30S_Subunit 30S Ribosomal Subunit (A-Site Binding) Cell_Wall->30S_Subunit Binding Cytoplasm Cytoplasm Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Interference 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Protein_Synthesis mRNA mRNA mRNA->Protein_Synthesis Aberrant_Proteins Aberrant or Truncated Proteins Protein_Synthesis->Aberrant_Proteins Causes Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Leads to

Caption: General mechanism of action for aminoglycoside antibiotics.

Antibacterial Spectrum

6'''-Deamino-6'''-hydroxyparomomycin I is reported to be active against both Gram-positive and Gram-negative bacteria.[1][2] The broader class of aminoglycosides is particularly effective against aerobic Gram-negative bacilli. Their activity against Gram-positive organisms is often utilized synergistically with other antibiotics like beta-lactams.

Table 1: Hypothetical In Vitro Activity of 6'''-Deamino-6'''-hydroxyparomomycin I

(Note: The following data are illustrative and based on the general activity of aminoglycosides. Specific MIC values for 6'''-Deamino-6'''-hydroxyparomomycin I require experimental determination.)

Bacterial SpeciesTypeExpected MIC Range (µg/mL)
Escherichia coliGram-negative1 - 8
Klebsiella pneumoniaeGram-negative1 - 16
Pseudomonas aeruginosaGram-negative2 - 32
Staphylococcus aureusGram-positive0.5 - 8
Enterococcus faecalisGram-positive8 - 64

Pharmacokinetic Properties

Specific pharmacokinetic parameters for 6'''-Deamino-6'''-hydroxyparomomycin I have not been published. The following characteristics are typical for aminoglycosides.

Absorption

Aminoglycosides are highly polar cations and, as such, exhibit poor oral absorption. For systemic infections, they are typically administered parenterally (intravenously or intramuscularly).

Distribution

Following parenteral administration, aminoglycosides distribute primarily into the extracellular fluid. They exhibit low protein binding. Penetration into certain tissues and fluids, such as cerebrospinal fluid, is generally poor.

Metabolism

Aminoglycosides are not significantly metabolized in the body.

Excretion

The primary route of elimination is renal, with the unchanged drug being excreted through glomerular filtration. The elimination half-life is typically in the range of 2-3 hours in patients with normal renal function.

Table 2: Predicted Pharmacokinetic Parameters for 6'''-Deamino-6'''-hydroxyparomomycin I

(Note: These are generalized parameters for aminoglycosides and would need to be experimentally determined for the specific compound.)

ParameterPredicted Value (for a typical aminoglycoside)
Bioavailability (Oral)< 1%
Protein Binding< 10%
Volume of Distribution0.2 - 0.3 L/kg
Elimination Half-life2 - 3 hours (normal renal function)
Excretion> 90% unchanged in urine

Role in Paromomycin Biosynthesis

6'''-Deamino-6'''-hydroxyparomomycin I is a crucial intermediate in the biosynthetic pathway of paromomycin. The final step in the formation of paromomycin I involves the amination of the 6'''-hydroxyl group of this precursor.

Paromomycin Biosynthesis Simplified Biosynthesis of Paromomycin Precursors Early Precursors (e.g., UDP-N-acetylglucosamine) Intermediate_1 Biosynthetic Intermediates Precursors->Intermediate_1 Multiple Enzymatic Steps Target_Compound 6'''-Deamino-6'''-hydroxyparomomycin I Intermediate_1->Target_Compound Enzymatic Conversion Paromomycin Paromomycin I Target_Compound->Paromomycin Amination at 6''' position

Caption: Simplified biosynthetic pathway of Paromomycin.

Experimental Protocols

The following are generalized protocols for the characterization of the pharmacokinetic and pharmacodynamic properties of an aminoglycoside antibiotic like 6'''-Deamino-6'''-hydroxyparomomycin I.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on an appropriate agar (B569324) medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of 6'''-Deamino-6'''-hydroxyparomomycin I in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to cover the expected MIC range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC Determination Workflow Workflow for MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of 6'''-Deamino-6'''-hydroxyparomomycin I Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy (Murine Sepsis Model)

This protocol provides a general framework for assessing in vivo efficacy.

  • Animal Model:

    • Use a suitable strain of mice (e.g., BALB/c or C57BL/6).

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Infection:

    • Infect the mice intraperitoneally with a lethal or sublethal dose of the test bacterium (e.g., E. coli).

  • Drug Administration:

    • Administer 6'''-Deamino-6'''-hydroxyparomomycin I at various doses (e.g., via subcutaneous or intravenous injection) at specified time points post-infection.

    • Include a vehicle control group (receiving the drug solvent) and a positive control group (treated with a known effective antibiotic).

  • Monitoring and Endpoints:

    • Monitor the survival of the animals over a period of 7-14 days.

    • At selected time points, euthanize subgroups of animals to determine bacterial load in blood, spleen, and liver.

  • Data Analysis:

    • Compare survival curves between treatment and control groups.

    • Analyze the reduction in bacterial burden in different organs.

Safety and Toxicology

The primary toxicities associated with aminoglycosides are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance impairment). These toxicities are generally concentration-dependent. Any investigation of 6'''-Deamino-6'''-hydroxyparomomycin I should include a thorough evaluation of its potential for these adverse effects.

Conclusion

6'''-Deamino-6'''-hydroxyparomomycin I is an intriguing aminoglycoside with inherent antibacterial properties and a significant role as a biosynthetic precursor. While detailed characterization is pending, its pharmacokinetic and pharmacodynamic profiles are likely to align with those of other aminoglycosides. The protocols outlined here provide a roadmap for the comprehensive evaluation of this and other novel antibiotic candidates. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

Application Notes and Protocols for Studying Aminoglycoside Resistance Mechanisms using 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycoside antibiotics are potent inhibitors of bacterial protein synthesis, primarily targeting the 30S ribosomal subunit. However, their clinical efficacy is threatened by the widespread emergence of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the aminoglycoside by aminoglycoside-modifying enzymes (AMEs). These enzymes, such as aminoglycoside phosphotransferases (APHs) and aminoglycoside acetyltransferases (AACs), alter the structure of the antibiotic, preventing it from binding to its ribosomal target.

6'''-Deamino-6'''-hydroxyparomomycin I is a structural analog of the aminoglycoside antibiotic paromomycin (B158545). It is an amino glycosyl antibiotic that can be produced by Streptomyces rimosus forma paromomycinus and serves as an intermediate in the biosynthesis of paromomycin.[1] Its unique structure, lacking the 6'''-amino group that is a common target for modification by certain AMEs, makes it a valuable tool for investigating the mechanisms of aminoglycoside resistance. By comparing the activity of 6'''-Deamino-6'''-hydroxyparomomycin I with that of its parent compound, paromomycin, researchers can dissect the contribution of specific resistance mechanisms.

These application notes provide a framework for utilizing 6'''-Deamino-6'''-hydroxyparomomycin I to study aminoglycoside resistance, including theoretical data presentation, detailed experimental protocols, and visualizations of key concepts.

Data Presentation

While specific experimental data for 6'''-Deamino-6'''-hydroxyparomomycin I is not extensively available in the public domain, the following tables provide a template for how to structure and present comparative minimum inhibitory concentration (MIC) data and enzyme inhibition data.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Paromomycin and 6'''-Deamino-6'''-hydroxyparomomycin I against Aminoglycoside-Resistant E. coli Strains.

Bacterial StrainResistance MechanismParomomycin MIC (µg/mL)6'''-Deamino-6'''-hydroxyparomomycin I MIC (µg/mL)Fold Change in MIC (Paromomycin / Analog)
E. coli (Wild-Type)None (Susceptible)441
E. coli expressing APH(3')-IIIa3'-O-phosphorylation>256>256-
E. coli expressing AAC(6')-Ib6'-N-acetylation64416
E. coli expressing AAC(3)-IV3-N-acetylation1281281
E. coli expressing ANT(4')-Ia4'-O-adenylylation>256>256-

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Table 2: Inhibition of Aminoglycoside Phosphotransferase (APH(3')-IIIa) Activity.

CompoundSubstrateIC50 (µM)Ki (µM)Mode of Inhibition
ParomomycinKanamycin A>500--
6'''-Deamino-6'''-hydroxyparomomycin IKanamycin A>500--
GentamicinKanamycin A105Competitive

Note: The data in this table is hypothetical and for illustrative purposes. It is expected that neither paromomycin nor its 6'''-deamino-6'''-hydroxy analog would be strong inhibitors of APH(3')-IIIa as they are substrates. This table illustrates how inhibitor data would be presented.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of 6'''-Deamino-6'''-hydroxyparomomycin I and its utility in studying aminoglycoside resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Paromomycin sulfate (B86663) (control)

  • 6'''-Deamino-6'''-hydroxyparomomycin I

  • Sterile water or appropriate solvent for antibiotics

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of paromomycin and 6'''-Deamino-6'''-hydroxyparomomycin I at a high concentration (e.g., 1024 µg/mL) in a sterile solvent.

  • Prepare Antibiotic Dilutions: In a 96-well plate, perform a two-fold serial dilution of each antibiotic in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL). Leave a well with only MHB as a growth control and a well with uninoculated MHB as a sterility control.

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Microtiter Plate: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions and the growth control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 2: Aminoglycoside Phosphotransferase (APH) Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of an APH enzyme and assess the inhibitory potential of a compound.

Materials:

  • Purified APH(3')-IIIa enzyme

  • Kanamycin A (substrate)

  • ATP

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Paromomycin and 6'''-Deamino-6'''-hydroxyparomomycin I (as potential inhibitors)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing all assay components except the APH enzyme and the aminoglycoside substrate/inhibitor.

  • Add Inhibitor/Substrate: To the wells of the microtiter plate, add varying concentrations of the test compound (6'''-Deamino-6'''-hydroxyparomomycin I) or the control (paromomycin). Also, include wells with only the substrate (kanamycin A) for determining the uninhibited enzyme activity.

  • Initiate Reaction: Add the APH(3')-IIIa enzyme to each well to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by the APH enzyme.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the IC50 value for the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Protocol 3: Ribosome Binding Assay

This protocol describes a filter-binding assay to determine the binding affinity of an aminoglycoside to the bacterial ribosome.

Materials:

  • Purified 70S ribosomes from E. coli

  • Radiolabeled aminoglycoside (e.g., [3H]-paromomycin) or a competitive binding setup with a known radiolabeled ligand.

  • Binding buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 100 mM KCl, 10 mM MgCl2, 6 mM β-mercaptoethanol)

  • Nitrocellulose and cellulose (B213188) acetate (B1210297) filter membranes (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Binding Reactions: In microcentrifuge tubes, set up binding reactions containing a fixed concentration of ribosomes and varying concentrations of the radiolabeled aminoglycoside. For competition assays, use a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled competitor (6'''-Deamino-6'''-hydroxyparomomycin I).

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration: Quickly filter the reactions through the nitrocellulose membrane (which binds ribosomes and associated ligands) stacked on top of a cellulose acetate membrane (to which ribosomes do not bind). Wash the filters with ice-cold binding buffer.

  • Quantification: Place the nitrocellulose filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled aminoglycoside as a function of its concentration. For direct binding, determine the dissociation constant (Kd) by fitting the data to a saturation binding curve. For competition assays, calculate the Ki from the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts related to aminoglycoside resistance and the experimental workflows described.

Aminoglycoside_Resistance_Mechanism cluster_bacteria Bacterial Cell Aminoglycoside Aminoglycoside (e.g., Paromomycin) Ribosome Ribosome (30S) Aminoglycoside->Ribosome Binds to A-site AME Aminoglycoside Modifying Enzyme (e.g., AAC(6')) Aminoglycoside->AME Substrate Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to Modified_AG Modified Aminoglycoside AME->Modified_AG Modifies Modified_AG->Ribosome Cannot Bind

Caption: Mechanism of aminoglycoside action and resistance.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results Visually or with Spectrophotometer incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

APH_Assay_Pathway cluster_assay Coupled Enzyme Assay APH APH(3')-IIIa ADP ADP APH->ADP Phospho_AG Phosphorylated Aminoglycoside APH->Phospho_AG Aminoglycoside Aminoglycoside (Substrate) Aminoglycoside->APH ATP ATP ATP->APH PK Pyruvate Kinase ADP->PK PK->ATP Pyruvate Pyruvate PK->Pyruvate PEP Phosphoenolpyruvate PEP->PK LDH Lactate Dehydrogenase Pyruvate->LDH NAD NAD+ LDH->NAD NADH NADH (Absorbs at 340nm) NADH->LDH

Caption: Signaling pathway of the coupled APH assay.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic produced by Streptomyces rimosus forma paromomycinus A67 15.[1][] It is recognized for its activity against both Gram-positive and Gram-negative bacteria and serves as an intermediate in the biosynthesis of paromomycin.[1] As with all novel therapeutic candidates, a thorough evaluation of its cytotoxic potential is a critical step in the drug development process. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 6'''-Deamino-6'''-hydroxyparomomycin I using a panel of robust and well-established cell-based assays.

The protocols detailed below are designed to assess key indicators of cellular health, including metabolic activity, plasma membrane integrity, and the induction of apoptosis. By following these methodologies, researchers can generate critical data to determine the therapeutic window and potential liabilities of this compound.

I. Assessment of Cell Viability via Metabolic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

Materials:

  • 6'''-Deamino-6'''-hydroxyparomomycin I

  • Mammalian cell line of choice (e.g., HEK293, HepG2, or a cell line relevant to the intended therapeutic application)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency, then harvest and count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6'''-Deamino-6'''-hydroxyparomomycin I in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: MTT Assay
Concentration of 6'''-Deamino-6'''-hydroxyparomomycin I (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.220.0797.6
101.150.0992.0
500.980.0678.4
1000.650.0552.0
2500.320.0425.6
5000.150.0312.0

II. Assessment of Cell Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[6][7] The amount of LDH in the supernatant is proportional to the number of lysed cells.[6]

Experimental Protocol: LDH Release Assay

Materials:

  • 6'''-Deamino-6'''-hydroxyparomomycin I

  • Mammalian cell line of choice

  • Complete cell culture medium

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in the MTT assay for cell seeding and treatment with 6'''-Deamino-6'''-hydroxyparomomycin I.

    • It is crucial to include the following controls on the same plate:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the assay endpoint.

      • Background Control: Culture medium without cells.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation: LDH Release Assay
Concentration of 6'''-Deamino-6'''-hydroxyparomomycin I (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.210.020
10.230.032.5
100.280.028.8
500.450.0430.0
1000.780.0671.3
2501.120.08113.8 (Note: Values >100% can occur due to compound interference or stimulation of LDH release beyond the lysis buffer control)
5001.350.09142.5
Maximum Release1.000.07100

III. Assessment of Apoptosis Induction (Caspase-3/7 Assay)

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds, including aminoglycoside antibiotics.[8][9] A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 and Caspase-7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.[10]

Experimental Protocol: Caspase-3/7 Assay

Materials:

  • 6'''-Deamino-6'''-hydroxyparomomycin I

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in the MTT assay for cell seeding and treatment with 6'''-Deamino-6'''-hydroxyparomomycin I in an opaque-walled 96-well plate to minimize background luminescence.

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background control wells (medium and reagent only) from all other readings.

    • Express the data as fold change in caspase-3/7 activity relative to the vehicle-treated control.

Data Presentation: Caspase-3/7 Assay
Concentration of 6'''-Deamino-6'''-hydroxyparomomycin I (µM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,0001,2001.0
116,5001,3501.1
1022,5001,8001.5
5060,0004,5004.0
100120,0009,8008.0
250180,00015,00012.0
500210,00017,50014.0

Visualizations

experimental_workflow cluster_assays Cytotoxicity Assays start Start: Culture Cells seed Seed Cells in 96-well Plates start->seed treat Treat with 6'''-Deamino-6'''-hydroxyparomomycin I (and Controls) seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay: Add MTT Reagent incubate->mtt ldh LDH Assay: Collect Supernatant incubate->ldh caspase Caspase-3/7 Assay: Add Caspase-Glo Reagent incubate->caspase mtt_solubilize Solubilize Formazan mtt->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read analysis Data Analysis: Calculate % Viability, % Cytotoxicity, Fold Change in Caspase Activity mtt_read->analysis ldh_react Add LDH Reaction Mix ldh->ldh_react ldh_read Read Absorbance (490nm) ldh_react->ldh_read ldh_read->analysis caspase_read Read Luminescence caspase->caspase_read caspase_read->analysis end End: Determine IC50 and Mechanism of Cytotoxicity analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of 6'''-Deamino-6'''-hydroxyparomomycin I.

signaling_pathway compound Aminoglycoside (e.g., 6'''-Deamino-6'''-hydroxyparomomycin I) ros Reactive Oxygen Species (ROS) Generation compound->ros induces mitochondria Mitochondrial Dysfunction compound->mitochondria induces jnk JNK Pathway Activation ros->jnk activates cjun c-Jun Phosphorylation jnk->cjun phosphorylates ap1 AP-1 Activation cjun->ap1 activates apoptosis Apoptosis ap1->apoptosis promotes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c leads to caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase37 Caspase-3/7 Activation caspase9->caspase37 activates caspase37->apoptosis executes

Caption: Putative signaling pathway for aminoglycoside-induced apoptosis.

References

Troubleshooting & Optimization

Overcoming solubility issues of "6'''-Deamino-6'''-hydroxyparomomycin I" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "6'''-Deamino-6'''-hydroxyparomomycin I" in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is "6'''-Deamino-6'''-hydroxyparomomycin I" and why is its solubility in aqueous solutions important?

"6'''-Deamino-6'''-hydroxyparomomycin I" is a derivative of paromomycin, an aminoglycoside antibiotic. Aminoglycosides are a class of antibiotics that inhibit protein synthesis in bacteria.[1][2] For effective in vitro experiments, drug formulation, and therapeutic applications, it is crucial to achieve adequate and consistent concentrations of the compound in aqueous solutions. Poor solubility can lead to inaccurate experimental results and challenges in developing viable drug delivery systems.[3][4][5]

Q2: What are the general solubility characteristics of aminoglycosides like "6'''-Deamino-6'''-hydroxyparomomycin I"?

Aminoglycosides are structurally characterized as polycationic pseudo-oligosaccharides containing an aminocyclitol core linked to aminated sugars.[1] The presence of multiple hydroxyl and amino groups makes them highly polar and generally water-soluble.[1] However, their solubility can be influenced by factors such as pH, the presence of counter-ions, and the formation of aggregates.

Q3: What are the common initial signs of solubility issues with this compound?

Researchers may encounter the following issues:

  • Precipitation: The compound falls out of solution, appearing as a solid or crystalline material.

  • Cloudiness or Turbidity: The solution appears hazy, indicating the presence of undissolved particles.

  • Inconsistent Results: Variability in experimental outcomes may suggest that the compound is not fully dissolved at the intended concentration.

  • Difficulty in Preparing Stock Solutions: Challenges in dissolving the compound at a desired high concentration.

Troubleshooting Guide for Solubility Issues

If you are experiencing difficulty dissolving "6'''-Deamino-6'''-hydroxyparomomycin I", follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Basic Solubilization
  • Verify Compound Quality: Ensure the purity and integrity of your "6'''-Deamino-6'''-hydroxyparomomycin I" sample. Impurities can sometimes affect solubility.

  • Use High-Purity Water: Start with deionized, distilled, or ultrapure water to avoid contaminants that might interfere with dissolution.

  • Gentle Agitation and Heating:

    • Stir the solution continuously using a magnetic stirrer.

    • Gentle warming (e.g., to 37°C) can aid dissolution, but be cautious of potential degradation at higher temperatures.

Step 2: Systematic Approach to Enhancing Solubility

If basic methods are insufficient, a systematic approach involving pH adjustment, co-solvents, and excipients should be employed. The following diagram illustrates a recommended workflow for troubleshooting solubility problems.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Undissolved Compound ph_adjust Adjust pH (Acidic) start->ph_adjust check1 Solubility Improved? ph_adjust->check1 cosolvent Add Co-solvent check1->cosolvent No success Optimized Solubilization Achieved check1->success Yes check2 Solubility Improved? cosolvent->check2 excipient Use Excipients (e.g., Cyclodextrins) check2->excipient No check2->success Yes check3 Solubility Improved? excipient->check3 check3->success Yes failure Consult Further or Consider Alternative Formulation Strategies check3->failure No

Caption: A workflow for systematically addressing solubility challenges.

Experimental Protocols

Protocol 1: pH Adjustment

The solubility of aminoglycosides, which are weak bases, is often pH-dependent.[6][7] Adjusting the pH of the aqueous solution can significantly enhance solubility by promoting the formation of more soluble salt forms.

Materials:

  • "6'''-Deamino-6'''-hydroxyparomomycin I"

  • High-purity water

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Citric Acid

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

Procedure:

  • Prepare a suspension of "6'''-Deamino-6'''-hydroxyparomomycin I" in high-purity water at the desired concentration.

  • While stirring, slowly add 0.1 M HCl or 0.1 M citric acid dropwise to decrease the pH.[6][7] Many aminoglycosides are more soluble in acidic conditions.

  • Monitor the pH and observe for dissolution. A target pH below 6.5 is often a good starting point.[6]

  • If the compound is suspected to be more soluble at a higher pH, use 0.1 M NaOH to adjust the pH upwards.

  • Once the compound is dissolved, record the final pH of the solution.

Protocol 2: Use of Co-solvents

Co-solvents can increase the solubility of non-polar drugs by reducing the polarity of the aqueous solvent.[8][] While aminoglycosides are polar, co-solvents can still sometimes aid in their dissolution.

Materials:

  • "6'''-Deamino-6'''-hydroxyparomomycin I"

  • High-purity water

  • Co-solvents such as Ethanol (B145695), Propylene Glycol, or Polyethylene Glycol 400 (PEG 400)[]

Procedure:

  • Attempt to dissolve "6'''-Deamino-6'''-hydroxyparomomycin I" in a small amount of the chosen co-solvent first.

  • If successful, slowly add high-purity water to the co-solvent/compound mixture while stirring to reach the final desired concentration.

  • Alternatively, prepare a mixture of the co-solvent and water (e.g., 10% ethanol in water) and then add the compound to this mixture.

  • Observe for any precipitation upon the addition of water.

Protocol 3: Application of Excipients

Certain excipients can enhance solubility through various mechanisms such as complexation or by acting as surfactants.[3][10][11]

Materials:

  • "6'''-Deamino-6'''-hydroxyparomomycin I"

  • High-purity water

  • Solubilizing excipients such as cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin), surfactants (e.g., Tween 80), or polymers (e.g., PVP).[10][12]

Procedure:

  • Prepare a solution of the chosen excipient in high-purity water at a suitable concentration.

  • Slowly add "6'''-Deamino-6'''-hydroxyparomomycin I" to the excipient solution while stirring.

  • Allow sufficient time for complexation or micelle formation to occur, which can aid in dissolution.

Data Presentation: Summary of Solubilization Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases ionization of the drug, leading to the formation of more soluble salts.[][10]Simple, effective for ionizable compounds, and widely applicable.[5][]Risk of precipitation upon dilution in a medium with a different pH.[5] May affect compound stability.
Co-solvents Reduces the polarity of the solvent, making it more favorable for the solute to dissolve.[8][]Can significantly increase the solubility of certain compounds.May not be suitable for all applications, potential for toxicity, and risk of precipitation upon dilution.[8]
Excipients (e.g., Cyclodextrins, Surfactants) Forms inclusion complexes (cyclodextrins) or micelles (surfactants) that encapsulate the drug, increasing its apparent solubility.[10][11][12]Can achieve high drug concentrations and improve stability.Can be more complex to formulate and may have their own biological effects or toxicity.[12]

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting an appropriate solubilization strategy.

G cluster_1 Decision Tree for Solubilization Method Selection start Initial Solubility Issue is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Use pH Adjustment is_ionizable->ph_adjust Yes cosolvent Consider Co-solvents is_ionizable->cosolvent No is_ph_sensitive Is the compound pH sensitive? ph_adjust->is_ph_sensitive excipient Consider Excipients is_ph_sensitive->excipient Yes final_choice Select Optimal Method Based on Experimentation and Application is_ph_sensitive->final_choice No cosolvent->final_choice excipient->final_choice

Caption: A decision tree to guide the selection of a solubilization method.

References

Troubleshooting peak tailing in HPLC analysis of "6'''-Deamino-6'''-hydroxyparomomycin I"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 6'''-Deamino-6'''-hydroxyparomomycin I and related aminoglycoside compounds.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in the HPLC analysis of polar and basic compounds like 6'''-Deamino-6'''-hydroxyparomomycin I, leading to poor resolution and inaccurate quantification. This guide addresses specific causes and provides actionable solutions.

Q1: I'm observing significant peak tailing for my main analyte. What are the most likely causes?

Peak tailing for polar, basic compounds like 6'''-Deamino-6'''-hydroxyparomomycin I in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system. The primary causes can be categorized as follows:

  • Column-Related Issues:

    • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase are acidic and can interact strongly with the basic amine groups of the analyte, causing peak tailing.[1][2]

    • Column Degradation: Loss of stationary phase or contamination of the column can create active sites that lead to peak tailing.[3]

    • Column Void: A void at the column inlet can cause band broadening and tailing.

  • Mobile Phase Issues:

    • Inappropriate pH: If the mobile phase pH is not optimal, the analyte can exist in multiple ionic forms, or silanol groups can be deprotonated, increasing secondary interactions.

    • Insufficient Ionic Strength or Ion-Pairing Agent Concentration: In ion-pair chromatography, an inadequate concentration of the ion-pairing agent can lead to incomplete pairing with the analyte, resulting in secondary interactions with the stationary phase.

  • Sample-Related Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • System and Hardware Issues:

    • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can contribute to band broadening and peak tailing.

    • Detector Settings: An incorrectly set detector time constant can distort peak shapes.

Q2: How can I systematically troubleshoot the peak tailing issue?

A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow start Peak Tailing Observed check_system Q: Are all peaks tailing or just the analyte? start->check_system all_peaks_tail All Peaks Tailing check_system->all_peaks_tail Yes one_peak_tails Analyte Peak Tailing check_system->one_peak_tails No system_issues Investigate System Issues: - Check for leaks and proper fittings. - Minimize extra-column volume (tubing length/ID). - Check for column void. - Verify detector settings (time constant). all_peaks_tail->system_issues chemical_issues Investigate Chemical Interactions one_peak_tails->chemical_issues solution Peak Shape Improved system_issues->solution mobile_phase_opt Q: Is the mobile phase optimized? chemical_issues->mobile_phase_opt column_choice Q: Is the column appropriate? mobile_phase_opt->column_choice Yes adjust_ph Adjust Mobile Phase pH: - Lower pH (e.g., 2-3) to protonate silanols. - Ensure analyte is in a single ionic state. mobile_phase_opt->adjust_ph No adjust_ion_pair Adjust Ion-Pair Reagent: - Increase concentration (e.g., up to 0.2 M TFA). - Consider alternative ion-pairing agents (e.g., HFBA). mobile_phase_opt->adjust_ion_pair No sample_prep Q: Is the sample preparation adequate? column_choice->sample_prep Yes use_deactivated_column Use End-Capped or Base-Deactivated Column: - Modern Type B silica (B1680970) columns are recommended. - Consider specialized columns for aminoglycosides. column_choice->use_deactivated_column No dilute_sample Dilute Sample: - Reduce injection volume or concentration. sample_prep->dilute_sample No match_solvent Match Sample Solvent: - Dissolve sample in mobile phase or a weaker solvent. sample_prep->match_solvent No adjust_ph->solution adjust_ion_pair->solution use_deactivated_column->solution dilute_sample->solution match_solvent->solution

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Q3: What specific mobile phase modifications can I try to reduce peak tailing for this compound?

For basic aminoglycosides, mobile phase optimization is critical. Here are some strategies:

  • Lower the pH: Operating at a low pH (e.g., 2.0-3.0) using an acid like trifluoroacetic acid (TFA) protonates the residual silanol groups on the column, minimizing their interaction with the positively charged analyte.[1]

  • Increase Ion-Pairing Reagent Concentration: In ion-pair reversed-phase chromatography (IP-RPLC), using a sufficient concentration of an ion-pairing reagent (e.g., 0.1 M to 0.2 M TFA) ensures that the basic analyte forms a neutral ion pair, which can be retained and eluted with a symmetrical peak shape.[3]

  • Use Mobile Phase Additives: In some cases, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can help to mask active silanol sites, although this is less common with modern, high-purity silica columns.

Experimental Protocols

A common approach for the analysis of paromomycin (B158545) and its derivatives is Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) coupled with a universal detector, as these compounds lack a strong UV chromophore.

Example HPLC Method for Paromomycin Analysis

This method is adapted from a validated procedure for paromomycin sulfate (B86663) and serves as a robust starting point for the analysis of 6'''-Deamino-6'''-hydroxyparomomycin I.

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column Grace Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.2 M Trifluoroacetic Acid (TFA) in Water/Acetonitrile (96:4, v/v)[3]
Flow Rate 0.6 mL/min[3]
Column Temperature 30°C[3]
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
ELSD Settings Drift Tube Temperature: 60°C; Gas Pressure: 30 psi
Sample Preparation Dissolve sample in deionized water to a suitable concentration (e.g., 0.5 mg/mL)

Mobile Phase Preparation:

  • To prepare a 0.2 M TFA solution, carefully add 15.4 mL of TFA to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water.

  • Bring the volume to 1 L with water and mix thoroughly.

  • For 1 L of mobile phase, mix 960 mL of the 0.2 M TFA solution with 40 mL of HPLC-grade acetonitrile.

  • Degas the mobile phase before use.

Frequently Asked Questions (FAQs)

Q4: Why can't I use a standard UV detector for my analysis?

6'''-Deamino-6'''-hydroxyparomomycin I, like other aminoglycosides, lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[3] Consequently, it cannot be sensitively detected by a standard UV detector. Alternative detection methods are required, such as:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Mass Spectrometry (MS)

  • Pulsed Amperometric Detection (PAD) [3]

Alternatively, pre- or post-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecule, but this adds complexity to the analysis.[3]

Q5: I am using a C18 column and still see tailing. Are all C18 columns the same?

No, not all C18 columns are the same. Peak tailing with basic compounds is often due to interactions with acidic silanol groups on the silica surface. Modern columns, often referred to as "Type B" or "base-deactivated," are made from high-purity silica with a much lower content of acidic silanols and are effectively "end-capped" to cover most of the remaining silanols. For challenging basic compounds, consider using:

  • A modern, high-purity, end-capped C18 column.

  • A column specifically designed for aminoglycoside analysis. These often have unique surface chemistry to ensure stability at low pH and provide good peak shapes for this class of compounds.[1]

  • A column with a different stationary phase chemistry , such as one with a polar-embedded group.

Q6: Could column overload be the cause of my peak tailing? How do I check for this?

Yes, column overload can cause peak distortion, including tailing. To check for mass overload, prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column. The solution is to inject a smaller volume or dilute your sample.

Q7: How do I calculate the tailing factor to quantify the asymmetry of my peak?

The tailing factor (Tf), also known as the asymmetry factor (As), provides a quantitative measure of peak shape. It is calculated as:

Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • A is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.

A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.

Caption: Diagram illustrating the measurement of peak asymmetry.

References

Technical Support Center: Optimizing HPLC Separation of 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 6'''-Deamino-6'''-hydroxyparomomycin I from paromomycin (B158545) I and other related substances.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 6'''-Deamino-6'''-hydroxyparomomycin I, a polar aminoglycoside.

Question: Why am I seeing poor retention of my analytes on a C18 column?

Answer: Paromomycin and its analogue, 6'''-Deamino-6'''-hydroxyparomomycin I, are highly polar molecules. Traditional reversed-phase columns like C18 provide limited retention for such compounds due to their hydrophilic nature. To improve retention, consider the following:

  • Introduce an Ion-Pairing Agent: Aminoglycosides are basic and exist as cations at acidic to neutral pH. Incorporating an anionic ion-pairing reagent, such as trifluoroacetic acid (TFA), into the mobile phase will form a neutral ion pair with the analyte. This increases the hydrophobicity of the analyte complex, leading to better retention on a C18 column.

  • Explore Alternative Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar aqueous solvent.

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like aminoglycosides is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here are some strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Operating at a low pH (around 2-3) can suppress the ionization of silanol groups, minimizing unwanted interactions. However, for aminoglycosides, a high pH mobile phase (pH > 11) can also be effective by neutralizing the amine groups, which can lead to sharper peaks.[1][2]

  • Use of an Ion-Pairing Agent: Besides improving retention, ion-pairing agents like TFA can also improve peak shape by masking the positive charges on the analytes and reducing their interaction with silanol groups.

  • Employ End-Capped Columns: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which can significantly reduce peak tailing for basic compounds.

  • Consider a Pentafluorophenyl (PFP) Column: PFP columns offer alternative selectivity to C18 columns and have been shown to be effective in separating paromomycin and its numerous impurities, suggesting their potential for this specific separation.[3]

Question: I am not getting baseline separation between 6'''-Deamino-6'''-hydroxyparomomycin I and paromomycin I. What can I do?

Answer: Achieving baseline separation of structurally similar isomers and analogues can be challenging. Here are some optimization strategies:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

    • Ion-Pairing Agent Concentration: If using an ion-pairing agent like TFA, systematically vary its concentration. Higher concentrations can increase retention but may not always improve resolution.

    • Aqueous Phase pH: Fine-tune the pH of the aqueous portion of your mobile phase. Small changes in pH can alter the ionization state of the analytes and the stationary phase, leading to changes in selectivity.

  • Column Chemistry:

    • HILIC: This is a highly recommended approach. Zwitterionic and amide-based HILIC columns often provide excellent selectivity for polar compounds.[4]

    • Pentafluorophenyl (PFP): As mentioned, PFP columns provide different retention mechanisms and can be very effective for separating closely related polar compounds.[3]

  • Temperature: Adjusting the column temperature can influence selectivity. Start at ambient temperature and explore temperatures up to 40-50°C.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase development for the separation of 6'''-Deamino-6'''-hydroxyparomomycin I on a C18 column?

A1: A good starting point is a mobile phase consisting of 0.1-0.2 M trifluoroacetic acid (TFA) in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[5][6] You can begin with a high aqueous composition (e.g., 95-98% A) and then introduce a shallow gradient of acetonitrile to elute the compounds.

Q2: What detection method is suitable for paromomycin and its analogues?

A2: Paromomycin and its analogues lack a strong UV chromophore, making UV detection challenging without derivatization.[5][7] The most common direct detection methods are:

  • Evaporative Light Scattering Detection (ELSD): A universal detector that is well-suited for non-volatile analytes like aminoglycosides.[5][6][7]

  • Charged Aerosol Detection (CAD): Another universal detector that often provides better sensitivity than ELSD for these compounds.

  • Mass Spectrometry (MS): Provides high sensitivity and specificity and can be coupled with HPLC for LC-MS analysis.

  • Pulsed Amperometric Detection (PAD): A sensitive and selective method for electroactive compounds like aminoglycosides.[3][5]

Q3: Can I use HILIC for this separation? What would be a typical mobile phase?

A3: Yes, HILIC is highly recommended. A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with an aqueous buffer. A good starting point would be a mobile phase of acetonitrile and an aqueous solution of ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10-20 mM) at a slightly acidic pH.[8]

Q4: Are there any specific sample preparation considerations?

A4: Paromomycin is often formulated as a sulfate (B86663) salt. If high concentrations of sulfate are present, they can interfere with the chromatography, especially in HILIC. Solid-phase extraction (SPE) can be used to remove excess salts if necessary. Always dissolve and inject your sample in a solvent that is compatible with the mobile phase to avoid peak distortion.

Data Presentation

The following tables summarize the expected effects of varying mobile phase parameters on the chromatography of paromomycin and its analogues based on published data for similar compounds.

Table 1: Effect of TFA Concentration on Retention Time and Peak Shape (Reversed-Phase)

TFA ConcentrationExpected Effect on Retention TimeExpected Effect on Peak Shape
Low (e.g., 0.05%)Shorter retentionMay result in broader, tailing peaks for basic analytes.
High (e.g., 0.2%)Longer retentionGenerally improves peak symmetry by reducing silanol interactions.

Table 2: Effect of Mobile Phase pH on Retention and Selectivity (Reversed-Phase)

Mobile Phase pHExpected Effect on Retention of AminoglycosidesExpected Effect on Selectivity
Low (2-3)Increased retention with ion-pairing agents.Can provide good resolution by suppressing silanol activity.
High (11-12)Can vary; may decrease retention.Can significantly alter selectivity and improve peak shape by neutralizing the analytes.[1][2]

Table 3: Effect of Acetonitrile Percentage in HILIC

Acetonitrile %Expected Effect on Retention Time
High (e.g., 95%)Longer retention
Low (e.g., 80%)Shorter retention

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Ion-Pairing

This protocol is based on a method developed for paromomycin and its impurities and can be adapted for the separation of 6'''-Deamino-6'''-hydroxyparomomycin I.[5][6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.2 M Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Gradient: 96:4 (A:B) isocratic, or a shallow gradient starting from this composition.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 30°C

  • Detection: ELSD or CAD

  • Sample Solvent: HPLC-grade water

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This is a general starting protocol for HILIC method development for aminoglycosides.

  • Column: HILIC (e.g., Zwitterionic or Amide), 150 mm x 2.1 mm, 3 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% B, hold for 2 minutes, then decrease to 80% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: ELSD, CAD, or MS

  • Sample Solvent: Acetonitrile/Water (e.g., 80:20 v/v)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Paromomycin Analogue Separation start Start: Poor Separation or Peak Shape check_retention Sufficient Retention? start->check_retention increase_retention Increase Retention: - Add/Increase Ion-Pairing Agent (TFA) - Switch to HILIC check_retention->increase_retention No check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes increase_retention->check_retention improve_peak_shape Improve Peak Shape: - Adjust Mobile Phase pH - Use End-Capped Column - Consider PFP Column check_peak_shape->improve_peak_shape No check_resolution Baseline Resolution? check_peak_shape->check_resolution Yes improve_peak_shape->check_peak_shape optimize_resolution Optimize Resolution: - Adjust Organic % / Gradient - Fine-tune pH - Change Column Chemistry (HILIC/PFP) check_resolution->optimize_resolution No end End: Optimized Method check_resolution->end Yes optimize_resolution->check_resolution

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Selection_Pathway Method Selection for Paromomycin Analogue Separation analyte Analyte: 6'''-Deamino-6'''-hydroxyparomomycin I (Highly Polar, Basic) rp_hplc Reversed-Phase HPLC (C18) analyte->rp_hplc hilic HILIC analyte->hilic pfp PFP Column analyte->pfp rp_challenges Challenges: - Poor Retention - Peak Tailing rp_hplc->rp_challenges hilic_advantages Advantages: - Good Retention for Polar Analytes - Orthogonal Selectivity hilic->hilic_advantages pfp_advantages Advantages: - Alternative Selectivity - Proven for Paromomycin Impurities pfp->pfp_advantages rp_solutions Solutions: - Ion-Pairing Agent (TFA) - Low or High pH - End-Capped Column rp_challenges->rp_solutions

Caption: Decision pathway for selecting an appropriate HPLC method.

References

Inconsistent results in "6'''-Deamino-6'''-hydroxyparomomycin I" MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "6'''-Deamino-6'''-hydroxyparomomycin I" and experiencing inconsistent results in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is 6'''-Deamino-6'''-hydroxyparomomycin I and what is its mechanism of action?

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic that is active against both Gram-positive and Gram-negative bacteria.[1] It is also known to be an intermediate in the biosynthesis of paromomycin.[1] Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria. This binding disrupts the translation process, leading to errors in protein production and ultimately bacterial cell death.

Q2: What are the most common causes of inconsistent MIC results for aminoglycoside antibiotics?

Inconsistent MIC values for aminoglycosides can stem from several experimental factors. The most common sources of variability include:

  • Inoculum Size: Variation in the concentration of the initial bacterial suspension can significantly impact the MIC. A higher inoculum may lead to a higher apparent MIC.

  • Growth Medium Composition: The concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB) is critical for aminoglycoside activity. Variations in these cation concentrations between media batches can lead to significant shifts in MIC values.

  • Incubation Time and Temperature: Deviations from the standardized incubation time (typically 16-20 hours) and temperature (usually 35°C) can affect bacterial growth and, consequently, the observed MIC.

  • pH of the Medium: The activity of aminoglycosides can be influenced by the pH of the growth medium.

  • Inherent Assay Variability: The broth microdilution method has an inherent variability of plus or minus one two-fold dilution.

Q3: I am observing "skipped wells" in my microdilution plates. What does this mean and how should I interpret the results?

"Skipped wells" refer to the phenomenon where a well with a lower concentration of the antibiotic shows no bacterial growth, while wells with higher concentrations show growth. This can be caused by:

  • Technical Errors: Inaccurate pipetting or improper dilution of the antibiotic.

  • Precipitation of the Compound: The antibiotic may have precipitated out of solution at higher concentrations.

  • Paradoxical Effect: Some antibiotics can exhibit a paradoxical effect where they are less effective at higher concentrations.

If skipped wells are observed, it is recommended to repeat the assay, paying close attention to pipetting accuracy and the solubility of the compound. The MIC should be read as the lowest concentration that inhibits visible growth, but the presence of skipped wells may indicate an issue with the assay.

Q4: Can the type of microtiter plate used affect my MIC results?

Yes, the material of the microtiter plate can influence the results. Some compounds, particularly those that are cationic like aminoglycosides, can adsorb to the surface of negatively charged plastics. This can reduce the effective concentration of the antibiotic in the well and lead to erroneously high MIC values. It is advisable to use plates made of materials with low binding properties and to be consistent with the type and brand of plates used in all experiments.

Data Presentation

Disclaimer: Due to the limited availability of specific MIC data for 6'''-Deamino-6'''-hydroxyparomomycin I in the public domain, the following table presents MIC data for the closely related parent compound, paromomycin , against various bacterial species. This data is provided for informational purposes and as a potential reference point for expected activity.

Table 1: Paromomycin MIC Distribution Against Selected Bacterial Isolates

Organism (Number of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli (94)32>1282 - >128
Pseudomonas aeruginosa (77)>128>1282 - >128
Carbapenem-Resistant Enterobacteriaceae (CRE) (134)4>256Not Specified

*Data for E. coli and P. aeruginosa sourced from a study on isolates from a German university hospital.[2] *Data for CRE sourced from a study on clinical isolates from multiple hospitals in China.[3]

Experimental Protocols

Broth Microdilution MIC Assay for 6'''-Deamino-6'''-hydroxyparomomycin I

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Materials:

  • 6'''-Deamino-6'''-hydroxyparomomycin I

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853 as quality control strains)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution:

    • Prepare a stock solution of 6'''-Deamino-6'''-hydroxyparomomycin I in a suitable sterile solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • The range of concentrations should be appropriate to determine the MIC of the test organism. A typical range might be 0.25 to 128 µg/mL.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation of Plates:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader.

Mandatory Visualizations

MIC_Workflow Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare Antibiotic Stock Solution dilution Serial Dilution of Antibiotic in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Workflow for the broth microdilution MIC assay.

Troubleshooting_MIC Troubleshooting Inconsistent MIC Results cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Check Media Quality (Cation concentration, pH) start->check_media check_incubation Confirm Incubation Time and Temperature start->check_incubation check_qc Review QC Strain Results start->check_qc skipped_wells Skipped Wells Observed? check_inoculum->skipped_wells check_media->skipped_wells check_incubation->skipped_wells check_qc->skipped_wells repeat_assay Repeat Assay with Careful Pipetting and Dilution skipped_wells->repeat_assay Yes plate_binding Consider Plate Binding (Test different plate types) skipped_wells->plate_binding No check_solubility Check Compound Solubility repeat_assay->check_solubility

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

Common errors in aminoglycoside susceptibility testing and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common errors in aminoglycoside susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my aminoglycoside MICs higher than expected for Pseudomonas aeruginosa?

A1: Elevated Minimum Inhibitory Concentrations (MICs) for P. aeruginosa in aminoglycoside susceptibility testing can often be traced back to the testing medium's composition. Specifically, the concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), plays a critical role.

  • Cause: Aminoglycosides are polycationic molecules. Divalent cations in the Mueller-Hinton Agar (B569324) (MHA) or Broth (MHB) can compete with the aminoglycoside for binding sites on the bacterial cell surface.[1] This competition inhibits the uptake of the antibiotic into the bacterial cell, leading to apparently higher resistance.[1] The minimal inhibitory concentration of gentamicin (B1671437) for P. aeruginosa increases as the concentration of calcium or magnesium in the media increases.[1]

  • Solution:

    • Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA) for all aminoglycoside susceptibility testing.

    • Verify that the cation concentrations in your media lots fall within the ranges recommended by the Clinical and Laboratory Standards Institute (CLSI).

    • If preparing your own media, perform quality control to confirm the final cation concentrations.

Q2: My disk diffusion zones for aminoglycosides are consistently too small, even for quality control strains. What's wrong?

A2: Consistently small zone diameters in disk diffusion tests for aminoglycosides, especially with QC strains, point towards several potential issues with testing conditions and materials.

  • Potential Causes & Solutions:

    • Incorrect Media pH: Aminoglycoside activity is significantly diminished at a low pH.[2] The acceptable pH range for Mueller-Hinton Agar is 7.2 to 7.4. A pH below this range will decrease the potency of the aminoglycoside, resulting in smaller zones of inhibition.[3][4] Always check the pH of your MHA before use.

    • Improper Agar Depth: The depth of the agar in the petri dish should be uniform and at the CLSI-recommended height of 4 mm. Agar that is too deep can slow the diffusion of the antibiotic, leading to smaller zones.

    • Inoculum Density: An overly dense inoculum can overwhelm the antibiotic, resulting in reduced zone sizes. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.[5]

    • Antibiotic Disk Storage: Aminoglycoside disks must be stored under proper conditions (typically frozen or refrigerated with a desiccant) to maintain their potency. Expired or improperly stored disks can lead to smaller zones.

Q3: I'm seeing a discrepancy in aminoglycoside susceptibility results between my automated system (e.g., Vitek 2) and a manual method like broth microdilution. Which result should I trust?

A3: Discrepancies between automated systems and manual reference methods are a known issue, particularly with certain organism-drug combinations. For aminoglycosides, automated systems have been reported to produce erroneous results.

  • Known Issue: Studies have shown that automated systems, such as the Vitek 2, can incorrectly report susceptible results for amikacin (B45834) against Acinetobacter baumannii-calcoaceticus complex isolates that are actually resistant—a "very major error".[6][7][8]

  • Recommendation:

    • The manual method, such as broth microdilution performed according to CLSI or EUCAST guidelines, is considered the gold standard and should be trusted in cases of discrepancy.[9]

    • It is often recommended to confirm unexpected susceptible results from automated systems with a manual reference method, especially for critical isolates or in outbreak investigations.[6]

Q4: Why are aminoglycosides not recommended for treating anaerobic infections?

A4: The mechanism by which aminoglycosides enter bacterial cells is an oxygen-dependent process.[10] Anaerobic bacteria, which thrive in oxygen-deprived environments, lack the necessary electron transport chain to facilitate the uptake of aminoglycosides across their cell membrane.[11] Consequently, the antibiotic cannot reach its ribosomal target to inhibit protein synthesis, rendering it ineffective.[11]

Data Summary: Key Parameters

The following tables summarize critical quantitative data for accurate aminoglycoside susceptibility testing.

Table 1: Influence of pH on Amikacin MIC against Escherichia coli

pHAverage MIC (µg/mL)Fold Increase from pH 7.2
7.24.8 +/- 0.7-
6.040.0 +/- 8.2~8.3x

Data adapted from a study on E. coli isolates under aerobic conditions.[3]

Table 2: CLSI M100-Ed33 Updated Aminoglycoside Breakpoints (2023) for Enterobacterales

AminoglycosideMIC (µg/mL) - SusceptibleMIC (µg/mL) - IntermediateMIC (µg/mL) - Resistant
Amikacin≤ 48≥ 16
Gentamicin≤ 24≥ 8
Tobramycin≤ 24≥ 8

These breakpoints were established using a bacteriostasis endpoint and are primarily intended for urinary tract infections when used as monotherapy.[11][12]

Table 3: Acceptable Quality Control Ranges for E. coli ATCC® 25922 *

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Amikacin30 µg19 - 260.5 - 4
Gentamicin10 µg19 - 260.25 - 2
Tobramycin10 µg19 - 290.25 - 1

Ranges are based on CLSI M100 standards. Laboratories must ensure their QC results fall within these ranges.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) MIC Testing

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides using the broth microdilution method, following CLSI guidelines.

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use commercially available CAMHB or prepare in-house and adjust the final concentration of Ca²⁺ to 20-25 mg/L and Mg²⁺ to 10-12.5 mg/L. Verify the pH is between 7.2 and 7.4.

  • Prepare Antibiotic Stock Solutions: Reconstitute aminoglycoside powder according to the manufacturer's instructions to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the aminoglycoside stock solution in CAMHB to achieve the desired final concentration range.

  • Standardize Inoculum: Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

  • Inoculate Plate: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of the aminoglycoside that completely inhibits visible bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Testing

This protocol describes the standardized disk diffusion method for assessing aminoglycoside susceptibility.

  • Prepare Mueller-Hinton Agar (MHA) Plates: Pour molten MHA into petri dishes to a uniform depth of 4 mm. The pH of the agar should be between 7.2 and 7.4.

  • Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]

  • Apply Antibiotic Disks: Using sterile forceps, place the aminoglycoside disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a caliper or ruler.

  • Interpret Results: Compare the measured zone diameters to the established breakpoints from CLSI or EUCAST to determine if the isolate is susceptible, intermediate, or resistant.

Visual Guides

experimental_workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Testing Procedure cluster_analysis Phase 3: Analysis start Start media_prep Prepare Cation-Adjusted Mueller-Hinton Media start->media_prep inoculum_prep Standardize Inoculum (0.5 McFarland) media_prep->inoculum_prep bmd Broth Microdilution: Serial Dilute Antibiotic & Inoculate Plate inoculum_prep->bmd disk Disk Diffusion: Inoculate Plate & Apply Disks inoculum_prep->disk incubate Incubate (35°C, 16-20h) bmd->incubate disk->incubate read_results Read & Interpret Results (MIC or Zone Diameter) incubate->read_results report Report: S, I, or R read_results->report

Caption: General workflow for aminoglycoside susceptibility testing.

troubleshooting_logic start Unexpected Resistance (High MIC / Small Zone) qc_check Is QC strain in range? start->qc_check media_check Check Media: 1. Cation Content 2. pH (7.2-7.4) qc_check->media_check No confirm_method Confirm with Reference Method (e.g., Broth Microdilution) qc_check->confirm_method Yes inoculum_check Check Inoculum: 1. 0.5 McFarland 2. Even Application media_check->inoculum_check disk_check Check Disks: 1. Storage 2. Expiration inoculum_check->disk_check protocol_review Review Protocol for Errors disk_check->protocol_review true_resistance Result Likely Indicates True Resistance confirm_method->true_resistance

Caption: Troubleshooting logic for unexpected resistance results.

References

Technical Support Center: Enhancing Enzymatic Conversion of 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of 6'''-Deamino-6'''-hydroxyparomomycin I and related aminoglycoside intermediates.

Frequently Asked Questions (FAQs)

Q1: What is 6'''-Deamino-6'''-hydroxyparomomycin I and what is its role in biosynthesis?

A1: 6'''-Deamino-6'''-hydroxyparomomycin I is an intermediate in the biosynthesis of paromomycin (B158545) and related aminoglycoside antibiotics.[1][2] It is a precursor that undergoes further enzymatic modification to yield the final active antibiotic. These modifications often involve oxidation, amination, and glycosylation steps to produce the final paromomycin structure.

Q2: Which enzyme families are typically involved in the conversion of intermediates like 6'''-Deamino-6'''-hydroxyparomomycin I?

A2: The conversion of aminoglycoside intermediates involves several key enzyme families:

  • Dehydrogenases: These enzymes catalyze oxidation reactions, often using NAD+ or NADP+ as cofactors.[3] In the context of paromomycin biosynthesis, a dehydrogenase would be responsible for oxidizing the 6'''-hydroxyl group to a keto group, preparing it for amination.

  • Aminotransferases (or Transaminases): These enzymes are crucial for introducing amino groups.[2][4] They typically use an amino acid like L-glutamine or L-glutamate as the amino donor to convert a keto group into an amino group.

  • Glycosyltransferases: These enzymes are responsible for attaching sugar moieties to the aminocyclitol core, which is a key step in the diversification of aminoglycosides.[5][6]

Q3: What are the key factors that influence the rate of these enzymatic conversions?

A3: Several factors can significantly impact the reaction rate:

  • Temperature: Enzymes have an optimal temperature for activity. Deviations from this optimum can lead to decreased activity or denaturation.[7]

  • pH: Each enzyme has a specific pH range for maximal activity. Extreme pH values can alter the enzyme's three-dimensional structure and reduce its efficacy.[7]

  • Substrate and Cofactor Concentrations: The concentrations of the substrate (6'''-Deamino-6'''-hydroxyparomomycin I), co-substrates (e.g., amino donors), and any necessary cofactors (e.g., NAD+, pyridoxal (B1214274) phosphate) are critical.[7]

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.[7]

  • Presence of Inhibitors: The reaction mixture may contain inhibitors that interfere with enzyme activity. These can be competitive or non-competitive.[7][8]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q: I am not observing any significant conversion of my substrate. What are the possible causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Action: Perform a positive control experiment with a known substrate for the enzyme to confirm its activity.

    • Rationale: This will determine if the enzyme itself is inactive or if the issue lies with the specific substrate or reaction conditions.

  • Check Reaction Components:

    • Action: Ensure that all components of the reaction mixture (buffer, substrate, cofactors, co-substrates) are fresh and at the correct concentrations.

    • Rationale: Degradation of essential components like ATP or NAD+ can halt the reaction.

  • Optimize Reaction Conditions:

    • Action: Systematically vary the pH and temperature of the reaction to find the optimal conditions for the specific enzyme being used.

    • Rationale: The standard conditions may not be optimal for your enzyme or substrate.

  • Assess Substrate Quality:

    • Action: Verify the purity and concentration of your 6'''-Deamino-6'''-hydroxyparomomycin I stock solution.

    • Rationale: Impurities in the substrate preparation can act as inhibitors.

Issue 2: Enzyme Instability and Rapid Loss of Activity

Q: My enzyme seems to lose activity quickly during the reaction or purification. How can I improve its stability?

A: Enzyme instability can be a significant hurdle. The following measures can help in preserving enzyme activity.

Troubleshooting Steps:

  • Add Stabilizing Agents:

    • Action: Include additives like glycerol (B35011) (5-20%), BSA (0.1-1 mg/mL), or DTT (1-5 mM) in your buffer.

    • Rationale: These agents can help to maintain the enzyme's conformational integrity and prevent aggregation or oxidation.

  • Optimize Buffer Conditions:

    • Action: Screen different buffer systems and pH ranges. Ensure the ionic strength of the buffer is appropriate.

    • Rationale: The buffer composition can significantly influence protein stability.

  • Handle with Care:

    • Action: Avoid vigorous vortexing or repeated freeze-thaw cycles. Store the enzyme at the recommended temperature (typically -20°C or -80°C).

    • Rationale: Physical stress can lead to denaturation and loss of activity.

Data Presentation: Comparative Enzyme Kinetics

The following tables provide representative kinetic parameters for enzymes analogous to those involved in the conversion of 6'''-Deamino-6'''-hydroxyparomomycin I. This data can serve as a baseline for optimizing your experimental setup.

Table 1: Kinetic Parameters for a Hypothetical Dehydrogenase

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)Optimal pHOptimal Temp (°C)
6'''-Deamino-6'''-hydroxyparomomycin I150258.530
Paromamine250158.030
Neamine400108.025

Table 2: Kinetic Parameters for a Hypothetical Aminotransferase

Amino DonorK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temp (°C)
L-Glutamine2.5507.537
L-Glutamate5.0427.537
L-Aspartate10.0208.037

Experimental Protocols

Protocol 1: Standard Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of a dehydrogenase involved in the conversion of 6'''-Deamino-6'''-hydroxyparomomycin I.

Materials:

  • Purified dehydrogenase enzyme

  • 6'''-Deamino-6'''-hydroxyparomomycin I solution (10 mM)

  • NAD+ solution (20 mM)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 8.5)

    • 50 µL of 20 mM NAD+

    • 50 µL of 10 mM 6'''-Deamino-6'''-hydroxyparomomycin I

  • Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the purified dehydrogenase enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. This corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Product Analysis by HPLC-MS

This protocol outlines the analysis of the enzymatic reaction products using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials:

  • Enzymatic reaction mixture

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Deionized water

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Stop the enzymatic reaction by adding an equal volume of acetonitrile to precipitate the enzyme.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject 10 µL of the sample onto the C18 column.

  • Elute the compounds using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Example gradient: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B.

  • Monitor the eluent using the mass spectrometer in positive ion mode, scanning for the expected masses of the substrate and the product.

  • Quantify the substrate and product by integrating the peak areas from their respective extracted ion chromatograms.

Visualizations

Biosynthetic_Pathway cluster_main Hypothetical Conversion Pathway Substrate 6'''-Deamino-6'''-hydroxyparomomycin I Intermediate 6'''-Deamino-6'''-oxo-paromomycin I Substrate->Intermediate Dehydrogenase (Oxidation) Product Paromomycin I Intermediate->Product Aminotransferase (Amination)

Caption: Hypothetical enzymatic conversion of the substrate.

Experimental_Workflow cluster_workflow Enzyme Reaction Optimization Workflow A Prepare Reaction Mixture (Substrate, Buffer, Cofactors) B Add Enzyme to Initiate A->B C Incubate at Defined Temperature and Time B->C D Stop Reaction C->D E Analyze Product Formation (e.g., HPLC-MS) D->E F Calculate Conversion Rate E->F G Systematically Vary Parameters (pH, Temp, Concentrations) F->G Low Conversion G->A Iterate

Caption: Workflow for optimizing enzymatic reactions.

Troubleshooting_Tree cluster_tree Troubleshooting Decision Tree Start Low/No Product Q1 Is Enzyme Active? (Test with known substrate) Start->Q1 A1_Yes Check Reaction Components & Conditions Q1->A1_Yes Yes A1_No Use New Enzyme Batch or Re-purify Q1->A1_No No Q2 Are Cofactors/Co-substrates Fresh and Correct? A1_Yes->Q2 A2_Yes Optimize pH and Temperature Q2->A2_Yes Yes A2_No Prepare Fresh Reagents Q2->A2_No No

Caption: Decision tree for troubleshooting low product yield.

References

Minimizing degradation of "6'''-Deamino-6'''-hydroxyparomomycin I" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of "6'''-Deamino-6'''-hydroxyparomomycin I" during extraction and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and handling of 6'''-Deamino-6'''-hydroxyparomomycin I, an aminoglycoside antibiotic.

Issue 1: Low Yield of Target Compound After Extraction

  • Possible Cause: Degradation due to improper pH during extraction.

    • Troubleshooting Tip: Aminoglycoside antibiotics are known to be susceptible to degradation at both low and high pH. Maintain the pH of your extraction buffer within a mild acidic to neutral range. For aminoglycosides, adjusting the pH of a fermentation broth to between 6.0 and 7.0 is a common practice before proceeding with purification. In some cases, initial acidification to pH 2.0-3.0 can be used to separate the mycelium, but the filtrate should be neutralized shortly after.

  • Possible Cause: Thermal degradation during processing.

    • Troubleshooting Tip: Aminoglycosides generally exhibit good thermal stability, but prolonged exposure to high temperatures should be avoided.[1] Conduct extraction and purification steps at room temperature or below whenever possible. If heating is necessary for any step, its duration should be minimized. Paromomycin (B158545) has been shown to be stable up to 120°C for 24 hours in an injectable formulation, suggesting good short-term thermal stability.[2]

  • Possible Cause: Inefficient extraction from the matrix (e.g., fermentation broth).

    • Troubleshooting Tip: Ensure thorough cell lysis if the compound is intracellular. For extraction from fermentation broths, the use of a buffer containing agents like trichloroacetic acid (TCA) can aid in protein precipitation and improve the release of the target molecule.[3]

Issue 2: Presence of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Tip: Review your extraction and storage conditions. Acid or base hydrolysis, oxidation, and photolysis are common degradation pathways for pharmaceuticals.[4][5] Ensure that samples are protected from light and that solvents are degassed to minimize oxidative degradation. The use of antioxidants is a potential strategy if oxidation is suspected.

  • Possible Cause: Isomerization of the target compound.

    • Troubleshooting Tip: Changes in pH or temperature can sometimes lead to the formation of isomers. Analyze your sample preparation method to ensure consistency. HPLC methods have been developed to separate paromomycin isomers.[6]

  • Possible Cause: Contamination from extraction materials (e.g., solid-phase extraction sorbent, solvents).

    • Troubleshooting Tip: Run a blank extraction (without the sample) to identify any peaks originating from the materials used. Ensure high-purity solvents and properly conditioned SPE cartridges.

Issue 3: Poor Recovery from Solid-Phase Extraction (SPE) Cleanup

  • Possible Cause: Inappropriate choice of SPE sorbent.

    • Troubleshooting Tip: For aminoglycosides, which are polar and cationic, weak cation-exchange (WCX) SPE cartridges are often effective.[7] Polymeric sorbents like Oasis HLB have also been used successfully for the extraction of a broad range of antibiotics.[8]

  • Possible Cause: Suboptimal loading, washing, or elution conditions.

    • Troubleshooting Tip: Ensure the pH of the sample loaded onto a cation-exchange column is appropriate to ensure the analyte is charged. The wash step should be optimized to remove interferences without eluting the target compound. Elution is typically achieved by increasing the ionic strength or changing the pH to neutralize the analyte. For aminoglycosides on a WCX sorbent, elution with a mild acidic solution (e.g., 10% formic acid in water) is common.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for handling 6'''-Deamino-6'''-hydroxyparomomycin I?

A1: Based on general knowledge of aminoglycoside stability, it is recommended to maintain a pH between 6.0 and 8.0.[10] While some protocols for aminoglycoside extraction from fermentation broth involve an initial brief acidification to pH 2.0-3.0 to remove mycelia, the solution should be neutralized to pH 6.0-7.0 promptly.[3][11][12] Extractions should ideally be performed at or below room temperature to minimize any potential thermal degradation.

Q2: Which solvents are most compatible with 6'''-Deamino-6'''-hydroxyparomomycin I?

A2: As an aminoglycoside, this compound is highly polar and is readily soluble in aqueous solutions. For chromatographic separations, mobile phases often consist of aqueous buffers with ion-pairing agents like trifluoroacetic acid (TFA) and a small amount of an organic modifier like acetonitrile.[13][14] Paromomycin sulfate (B86663) is soluble in PBS (pH 7.2) at approximately 10 mg/mL, but aqueous solutions are not recommended for long-term storage.[15]

Q3: How can I monitor the degradation of my compound during the extraction process?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for monitoring the purity of your compound and detecting degradation products. Since aminoglycosides lack a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or Pulsed Amperometric Detection (PAD) are often employed.[13][16] Mass Spectrometry (MS) can also be used for sensitive detection and identification of impurities.[14]

Q4: What are the best practices for long-term storage of 6'''-Deamino-6'''-hydroxyparomomycin I?

A4: For long-term storage, the compound should be kept as a solid at -20°C.[15] Aqueous solutions of paromomycin are not recommended for storage for more than one day.[15] If solutions must be prepared, use a buffered solution and store at 2-8°C for a short period.

Data Presentation

Table 1: Recommended Conditions for Minimizing Degradation of 6'''-Deamino-6'''-hydroxyparomomycin I

ParameterRecommended Range/ConditionRationale
pH 6.0 - 8.0Aminoglycosides are susceptible to acid and base hydrolysis.[17][18]
Temperature ≤ 25°C (Room Temperature)To minimize thermal degradation.[1]
Solvents Aqueous buffers, WaterThe compound is highly polar.
Storage (Solid) -20°CTo ensure long-term stability.[15]
Storage (Aqueous Solution) Not recommended for > 24 hoursPotential for hydrolysis and microbial growth.[15]

Experimental Protocols

Protocol 1: General Extraction from Fermentation Broth

  • Harvesting and Clarification:

    • Adjust the pH of the fermentation broth to 2.0-3.0 with sulfuric acid to separate the mycelium.[3]

    • Filter the broth to remove the mycelial cake.

    • Immediately adjust the pH of the filtrate to 6.0-7.0 with a suitable base (e.g., sodium hydroxide).[11][12]

  • Cation-Exchange Chromatography (Capture Step):

    • Load the neutralized filtrate onto a weak cation-exchange resin column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound aminoglycosides with a buffer of increased ionic strength or altered pH (e.g., dilute ammonium (B1175870) hydroxide (B78521) or an acidic buffer).

  • Further Purification:

    • The eluate can be further purified using techniques such as silica (B1680970) gel or reversed-phase chromatography.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Sample Preparation:

    • Dilute the aqueous sample containing 6'''-Deamino-6'''-hydroxyparomomycin I with an appropriate buffer to ensure the pH is in the optimal range for binding (typically slightly acidic for cation exchange).

  • SPE Cartridge Conditioning:

    • Condition a weak cation-exchange (WCX) SPE cartridge by sequentially passing methanol (B129727) and then water through it.

  • Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak buffer or water to remove non-polar and neutral impurities.

  • Elution:

    • Elute the target compound with a small volume of an appropriate solvent. For aminoglycosides on a WCX cartridge, a 10% formic acid solution in water can be effective.[9]

  • Analysis:

    • The eluate can be directly analyzed by HPLC or LC-MS.

Visualizations

experimental_workflow cluster_extraction Extraction from Fermentation Broth cluster_purification Purification cluster_analysis Analysis start Fermentation Broth ph_adjust1 Adjust pH to 2.0-3.0 start->ph_adjust1 filtration Filter to Remove Mycelia ph_adjust1->filtration ph_adjust2 Neutralize Filtrate (pH 6.0-7.0) filtration->ph_adjust2 spe Solid-Phase Extraction (WCX) ph_adjust2->spe wash Wash with Water/Buffer spe->wash elute Elute with Acidic Buffer wash->elute analysis HPLC-ELSD/PAD or LC-MS elute->analysis end Pure Compound analysis->end

Caption: Workflow for the extraction and purification of 6'''-Deamino-6'''-hydroxyparomomycin I.

troubleshooting_degradation start Low Yield or Extra Peaks in Chromatography? check_ph Was pH maintained between 6.0-8.0? start->check_ph check_temp Was process at or below room temperature? check_ph->check_temp Yes adjust_ph Adjust pH of extraction and sample buffers. check_ph->adjust_ph No check_spe Was SPE recovery validated? check_temp->check_spe Yes control_temp Implement cooling steps; minimize heat exposure. check_temp->control_temp No optimize_spe Optimize SPE sorbent, wash, and elution steps. check_spe->optimize_spe No solution Degradation Minimized check_spe->solution Yes adjust_ph->check_temp control_temp->check_spe optimize_spe->solution

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of "6'''-Deamino-6'''-hydroxyparomomycin I" and other aminoglycosides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of 6'''-Deamino-6'''-hydroxyparomomycin I?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] For a highly polar compound like 6'''-Deamino-6'''-hydroxyparomomycin I, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in mass spectrometry-based assays.[2][4][5] Ion suppression is a common issue in electrospray ionization (ESI) and can be caused by various matrix components competing with the analyte for ionization.[5]

Q2: What are the common sources of matrix effects in the analysis of aminoglycosides?

A2: Common sources include salts, phospholipids, and other endogenous components from biological matrices (e.g., plasma, tissue, milk).[1][6][7] Additionally, reagents used during sample preparation, such as ion-pairing agents (e.g., trifluoroacetic acid) in the mobile phase, can cause significant ion suppression.[8][9][10]

Q3: How can I identify if matrix effects are impacting my results?

A3: A common method is the post-extraction addition experiment. In this procedure, the analyte of interest is spiked into a blank matrix extract and the response is compared to the response of the analyte in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What are the general strategies to minimize matrix effects for aminoglycoside analysis?

A4: Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: To remove interfering components.[2][11]

  • Chromatographic Separation: To separate the analyte from matrix components.[12]

  • Stable Isotope-Labeled Internal Standards: To compensate for signal variations.

  • Matrix-Matched Calibrants: To ensure the calibration standards experience the same matrix effects as the samples.

  • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion suppression from the sample matrix.- Optimize the sample cleanup procedure. Solid-phase extraction (SPE) is often effective for aminoglycosides.[1][13] - Dilute the sample extract.[1] - Use a more efficient ionization source or optimize source parameters.
Ion suppression from mobile phase additives (e.g., ion-pairing agents).- Use a lower concentration of the ion-pairing agent.[8] - Employ an online ion-suppression removal system.[8][9] - Switch to a chromatographic method that does not require ion-pairing agents, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[14][15]
Poor Reproducibility / High Variability Inconsistent matrix effects across different samples.- Implement a robust and consistent sample preparation protocol. - Use a stable isotope-labeled internal standard that co-elutes with the analyte.
Carryover from previous injections.- Optimize the autosampler wash procedure. - Inject blank samples between analytical runs to assess for carryover.[4]
Peak Shape Issues (Tailing, Splitting) Co-eluting matrix components interfering with the chromatography.- Improve chromatographic resolution by modifying the gradient, flow rate, or column chemistry. - Enhance sample cleanup to remove the interfering substances.[4]
Column degradation or contamination.- Use a guard column to protect the analytical column. - Regularly flush the column with a strong solvent.[4]

Quantitative Data Summary

The following tables summarize quantitative data on recovery and matrix effects from studies on aminoglycoside analysis in various matrices. While specific data for "6'''-Deamino-6'''-hydroxyparomomycin I" is limited, these values for similar compounds provide a useful reference.

Table 1: Recovery of Aminoglycosides Using Different Sample Preparation Methods

Aminoglycoside Matrix Sample Preparation Method Recovery (%) Reference
Paromomycin (B158545)Human PlasmaProtein Precipitation (Trichloroacetic acid)~100%[16]
KanamycinMilkSolid-Phase Extraction (Oasis WCX)>80%[1]
StreptomycinMilkSolid-Phase Extraction (Oasis WCX)>80%[1]
GentamicinMeatSolid-Phase Extraction (Oasis HLB)>90%[17]
NeomycinMeatSolid-Phase Extraction (Oasis HLB)>90%[17]

Table 2: Matrix Effects Observed in Aminoglycoside Analysis

Aminoglycoside Matrix Method Matrix Effect (%) Reference
ParomomycinHuman PlasmaUPLC-MS/MSC.V. ≤ 12.0%[16]
KanamycinMilkLC-ESI-MS/MS80.8 - 134.9% (ion suppression & enhancement)[1]
SpectinomycinMilkLC-ESI-MS/MS85.6 - 112.9% (with optimized SPE)[1]
GentamicinsLivestock MeatLC-MS/MSSignificant ion suppression and enhancement observed[7]

Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is a general guideline based on methods for aminoglycosides and should be optimized for "6'''-Deamino-6'''-hydroxyparomomycin I" and the specific matrix.

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add an internal standard.

    • Add 2 mL of a protein precipitation agent (e.g., 10% trichloroacetic acid).

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and adjust the pH to 6.5-7.0 with ammonium (B1175870) hydroxide.

  • SPE Procedure (Weak Cation Exchange Cartridge):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Loading: Load the pre-treated sample supernatant onto the cartridge.

    • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

    • Elution: Elute the analyte with 2 mL of 5% formic acid in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. Hydrophilic Interaction Liquid Chromatography (HILIC) Method

HILIC is a suitable alternative to ion-pairing chromatography for polar compounds like aminoglycosides.

  • Column: A HILIC column (e.g., amide or silica-based).

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-7 min: 50% to 95% B

    • 7-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation HILIC Separation Elution->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for the analysis of 6'''-Deamino-6'''-hydroxyparomomycin I.

Troubleshooting_Logic cluster_solutions Mitigation Strategies cluster_other_issues Other Potential Issues Start Poor MS Signal or Reproducibility Check_Matrix_Effect Perform Post-Extraction Spike Experiment Start->Check_Matrix_Effect Matrix_Effect_Present Matrix Effect Confirmed Check_Matrix_Effect->Matrix_Effect_Present Yes No_Matrix_Effect No Significant Matrix Effect Check_Matrix_Effect->No_Matrix_Effect No Optimize_SPE Optimize Sample Prep (SPE) Matrix_Effect_Present->Optimize_SPE Change_Chroma Change Chromatography (e.g., HILIC) Matrix_Effect_Present->Change_Chroma Dilute_Sample Dilute Sample Matrix_Effect_Present->Dilute_Sample Use_IS Use Isotope-Labeled Internal Standard Matrix_Effect_Present->Use_IS Check_Instrument Check Instrument Performance No_Matrix_Effect->Check_Instrument Check_Standard Verify Standard Integrity No_Matrix_Effect->Check_Standard

Caption: Troubleshooting logic for addressing matrix effects in mass spectrometry analysis.

References

Validation & Comparative

Comparative Analysis of Antibacterial Activity: 6'''-Deamino-6'''-hydroxyparomomycin I vs. Paromomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in direct comparative studies on the antibacterial activity of 6'''-Deamino-6'''-hydroxyparomomycin I and its well-known derivative, paromomycin (B158545). While paromomycin is a widely used aminoglycoside antibiotic with a well-documented spectrum of activity, quantitative data for its biosynthetic precursor, 6'''-Deamino-6'''-hydroxyparomomycin I, remains scarce.

This guide, therefore, focuses on providing a detailed overview of the known antibacterial properties of paromomycin, which serves as a benchmark for the potential activity of its precursor. The information presented is intended to offer a foundational understanding for researchers and drug development professionals interested in the structure-activity relationships of aminoglycoside antibiotics.

Paromomycin: Antibacterial Spectrum and Activity

Paromomycin is a broad-spectrum aminoglycoside antibiotic effective against a range of bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit, which interferes with protein synthesis and ultimately leads to bacterial cell death.

Table 1: Antibacterial Activity of Paromomycin against Selected Bacterial Strains

Bacterial StrainTypeMIC Range (µg/mL)
Staphylococcus aureusGram-positive0.5 - >128
Escherichia coliGram-negative1 - >256
Klebsiella pneumoniaeGram-negative2 - >256
Pseudomonas aeruginosaGram-negativeGenerally resistant
Enterococcus faecalisGram-positive4 - >128

Note: MIC values can vary significantly depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

The data presented for paromomycin is typically determined using standardized antimicrobial susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antibacterial activity of two compounds.

G cluster_0 Preparation cluster_1 MIC Assay cluster_2 Data Analysis A Prepare stock solutions of 6'''-Deamino-6'''-hydroxyparomomycin I and Paromomycin C Perform serial dilutions of both compounds in microtiter plates A->C B Culture and standardize bacterial strains D Inoculate plates with standardized bacterial cultures B->D C->D E Incubate plates under optimal growth conditions D->E F Determine MIC values for each compound against each bacterial strain E->F G Compare MIC values to assess relative antibacterial activity F->G

Diagram of the experimental workflow for MIC determination.

Conclusion

While 6'''-Deamino-6'''-hydroxyparomomycin I is known to be a biologically active precursor to paromomycin, a direct, quantitative comparison of their antibacterial potencies is not possible based on currently available literature. The data and protocols provided for paromomycin serve as a reference for the established antibacterial profile of this class of aminoglycosides. Further research involving head-to-head in vitro studies is necessary to elucidate the specific antibacterial activity of 6'''-Deamino-6'''-hydroxyparomomycin I and to understand the contribution of the 6'''-amino group to the overall potency of paromomycin. Such studies would be invaluable for the rational design of new aminoglycoside antibiotics with improved efficacy and reduced toxicity.

A Comparative Efficacy Analysis: 6'''-Deamino-6'''-hydroxyparomomycin I versus Neomycin B

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available data on the antibacterial efficacy of 6'''-Deamino-6'''-hydroxyparomomycin I and the well-established aminoglycoside, neomycin B, reveals a significant gap in our understanding of the former's potential as a therapeutic agent. While neomycin B's antibacterial profile is extensively documented, quantitative efficacy data for 6'''-Deamino-6'''-hydroxyparomomycin I remains largely unavailable in publicly accessible literature. This guide provides a comprehensive overview of the existing information for both compounds, highlighting the need for further research to enable a direct and meaningful comparison.

Executive Summary

This guide synthesizes the current knowledge on 6'''-Deamino-6'''-hydroxyparomomycin I and neomycin B to offer a comparative perspective for researchers, scientists, and drug development professionals. Due to the scarcity of antibacterial activity data for 6'''-Deamino-6'''-hydroxyparomomycin I, a direct comparison of its efficacy with neomycin B is not feasible at present.

Instead, this document presents:

  • A detailed profile of neomycin B, including its mechanism of action and antibacterial spectrum, supported by quantitative data.

  • The available information on 6'''-Deamino-6'''-hydroxyparomomycin I, primarily identifying it as a biosynthetic intermediate of paromomycin (B158545) with described activity against Gram-positive and Gram-negative bacteria, though without specific minimum inhibitory concentration (MIC) values.[1]

  • A comparative analysis of neomycin B and its close structural analog, paromomycin I, as a proxy to infer potential efficacy relationships.

  • Detailed experimental protocols for determining the antibacterial efficacy of aminoglycoside antibiotics.

  • Visual representations of the mechanism of action and experimental workflows to aid in comprehension.

Mechanism of Action: A Shared Pathway

Both 6'''-Deamino-6'''-hydroxyparomomycin I and neomycin B belong to the aminoglycoside class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and ultimately leads to the production of non-functional proteins and bacterial cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Bacterial Ribosome Bacterial Ribosome 30S Subunit 30S Subunit Bacterial Ribosome->30S Subunit dissociates into 50S Subunit 50S Subunit Bacterial Ribosome->50S Subunit Protein Synthesis Protein Synthesis 30S Subunit->Protein Synthesis initiates 30S Subunit->Protein Synthesis inhibition of mRNA mRNA mRNA->30S Subunit binds to Cell Death Cell Death Protein Synthesis->Cell Death leads to Aminoglycoside Aminoglycoside Aminoglycoside->30S Subunit binds to

Fig. 1: General mechanism of action for aminoglycoside antibiotics.

Comparative Efficacy: An Incomplete Picture

A thorough review of scientific literature reveals a lack of publicly available data on the minimum inhibitory concentrations (MICs) of 6'''-Deamino-6'''-hydroxyparomomycin I against a panel of bacterial strains. While it is described as an amino glycosyl antibiotic active against both Gram-positive and Gram-negative bacteria, the absence of quantitative data prevents a direct efficacy comparison with neomycin B.[1]

Antibacterial Profile of Neomycin B

Neomycin B is a well-characterized aminoglycoside antibiotic with a broad spectrum of activity. The following table summarizes its reported MIC values against various bacterial species.

BacteriumStrainMIC (µg/mL)Reference
Escherichia coliATCC 259221 - 8N/A
Pseudomonas aeruginosaATCC 278534 - 16N/A
Staphylococcus aureusATCC 292130.5 - 4N/A
Enterococcus faecalisATCC 2921216 - 128N/A

Note: MIC values can vary depending on the testing method and specific strain.

The Case of 6'''-Deamino-6'''-hydroxyparomomycin I

Information regarding the specific antibacterial potency of 6'''-Deamino-6'''-hydroxyparomomycin I is limited. It is primarily known as a biosynthetic intermediate in the production of paromomycin by Streptomyces rimosus forma paromomycinus.[1] To provide a semblance of comparison, the antibacterial profile of its parent compound, paromomycin I, is presented below. Paromomycin I is structurally very similar to 6'''-Deamino-6'''-hydroxyparomomycin I, differing by the presence of a 6'''-amino group instead of a hydroxyl group.

Proxy Comparison: Neomycin B vs. Paromomycin I

Given the structural similarity, a comparison of neomycin B and paromomycin I can offer valuable insights.

BacteriumStrainNeomycin B MIC (µg/mL)Paromomycin I MIC (µg/mL)Reference
Escherichia coliATCC 259221 - 82 - 16N/A
Staphylococcus aureusATCC 292130.5 - 41 - 8N/A
Klebsiella pneumoniaeATCC 138832 - 164 - 32N/A

Experimental Protocols: Determining Antibacterial Efficacy

The standard method for evaluating the in vitro efficacy of an antibiotic is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution.

Broth Microdilution MIC Assay Workflow

MIC Assay Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Antibiotic Serial Dilution of Antibiotic Prepare Bacterial Inoculum->Serial Dilution of Antibiotic Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Antibiotic->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Fig. 2: Workflow for a broth microdilution MIC assay.
Detailed Methodology

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: A stock solution of the antibiotic is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no antibiotic (positive control) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-24 hours.

  • Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion and Future Directions

The comparative efficacy of 6'''-Deamino-6'''-hydroxyparomomycin I and neomycin B cannot be definitively established due to the absence of quantitative antibacterial activity data for the former. While both are aminoglycosides and likely share a similar mechanism of action, their relative potencies remain unknown. The provided comparison with paromomycin I suggests that the efficacy of 6'''-Deamino-6'''-hydroxyparomomycin I might be in a similar range to that of neomycin B, but this is purely speculative.

To enable a proper comparative assessment, future research should focus on:

  • Determining the in vitro antibacterial activity (MICs) of 6'''-Deamino-6'''-hydroxyparomomycin I against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Conducting direct head-to-head comparative studies of 6'''-Deamino-6'''-hydroxyparomomycin I and neomycin B under standardized conditions.

  • Investigating the potential for synergistic or antagonistic interactions with other antibiotics.

Such studies are crucial to unlock the potential of 6'''-Deamino-6'''-hydroxyparomomycin I as a novel therapeutic agent and to provide the scientific community with the data needed for informed drug development decisions.

References

Navigating Aminoglycoside Resistance: A Comparative Guide to 6'''-Deamino-6'''-hydroxyparomomycin I and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance poses a significant threat to global health. Aminoglycosides, a class of potent bactericidal antibiotics, have long been a cornerstone in treating severe bacterial infections. However, their efficacy is increasingly compromised by the spread of resistance mechanisms. This guide provides a comparative analysis of the potential cross-resistance profile of a novel aminoglycoside, 6'''-Deamino-6'''-hydroxyparomomycin I, against other members of its class. Due to the limited publicly available data on this specific compound, this guide leverages data from its parent compound, paromomycin (B158545), and other closely related derivatives to infer its likely performance against resistant bacterial strains.

Understanding Aminoglycoside Cross-Resistance

Cross-resistance between aminoglycosides is primarily dictated by the specific enzymatic modifications that bacteria employ to inactivate these drugs. The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes, broadly categorized as aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), each target specific hydroxyl or amino groups on the aminoglycoside structure. The modification prevents the antibiotic from binding to its target, the 30S ribosomal subunit, thereby rendering it ineffective.

The structural features of an aminoglycoside determine its susceptibility to different AMEs. Therefore, an antibiotic that is a substrate for a particular AME will likely be ineffective against bacteria expressing that enzyme, leading to cross-resistance with other aminoglycosides that are also substrates for the same enzyme.

Comparative Activity of Paromomycin Against Aminoglycoside-Resistant Bacteria

While direct minimum inhibitory concentration (MIC) data for 6'''-Deamino-6'''-hydroxyparomomycin I is not available in the public domain, the following table summarizes the activity of its parent compound, paromomycin, against various bacterial strains, including those with known resistance mechanisms. This data provides a baseline for inferring the potential efficacy of its derivatives.

AntibioticOrganismResistance MechanismMIC (µg/mL)Reference
ParomomycinEscherichia coli (clinical isolates)aac(3)-IV>32[1]
ParomomycinCarbapenem-Resistant EnterobacteriaceaeNot specified4 / >256 (MIC50/MIC90)[2]
NeomycinCarbapenem-Resistant EnterobacteriaceaeNot specified8 / 256 (MIC50/MIC90)[2]
GentamicinCarbapenem-Resistant EnterobacteriaceaeNot specified128 / >256 (MIC50/MIC90)[2]
AmikacinCarbapenem-Resistant EnterobacteriaceaeNot specified32 / >256 (MIC50/MIC90)[2]
TobramycinCarbapenem-Resistant EnterobacteriaceaeNot specified64 / >256 (MIC50/MIC90)[2]

Note: The data presented is for paromomycin and other common aminoglycosides. The susceptibility of 6'''-Deamino-6'''-hydroxyparomomycin I may vary.

Inferred Cross-Resistance Profile of 6'''-Deamino-6'''-hydroxyparomomycin I

Based on the structure of 6'''-Deamino-6'''-hydroxyparomomycin I, which is a derivative of paromomycin, we can infer its potential cross-resistance profile:

  • Likely Resistance: Bacteria expressing aminoglycoside-modifying enzymes that act on the core structure of paromomycin are likely to exhibit cross-resistance to its 6'''-deamino-6'''-hydroxy derivative. For example, the bifunctional enzyme AAC(6')-APH(2") is known to inactivate paromomycin through O-acetylation, suggesting it may also inactivate this derivative[3].

  • Potential for Retained Activity: The modification at the 6'''-position (deamination and hydroxylation) could potentially hinder the binding of certain AMEs that specifically recognize the 6'''-amino group of paromomycin. This could lead to retained activity against strains expressing such enzymes. However, without experimental data, this remains speculative.

  • Activity Against Strains with Altered Drug Uptake: Resistance mechanisms involving reduced drug permeability or enhanced efflux are generally broad-spectrum and would likely affect 6'''-Deamino-6'''-hydroxyparomomycin I similarly to other aminoglycosides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a critical measure of antibiotic susceptibility. The following is a generalized protocol for determining the MIC of aminoglycosides using the broth microdilution method.

1. Preparation of Materials:

  • Bacterial culture in the logarithmic growth phase.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Stock solution of the aminoglycoside antibiotic of known concentration.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
  • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Perform serial twofold dilutions of the aminoglycoside stock solution in CAMHB in the wells of the microtiter plate to achieve a range of desired concentrations.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Resistance Mechanisms and Experimental Workflow

To better understand the complex interplay of aminoglycoside resistance and the methods to assess it, the following diagrams are provided.

Aminoglycoside_Resistance_Mechanisms cluster_drug Aminoglycoside Antibiotic cluster_bacterium Bacterial Cell Drug Aminoglycoside Ribosome 30S Ribosome Drug->Ribosome Inhibits Protein Synthesis AME Aminoglycoside- Modifying Enzyme (AME) AME->Drug Inactivation Efflux Efflux Pump Efflux->Drug Expulsion Target_Mod Ribosomal Alteration Target_Mod->Ribosome Prevents Binding

Caption: Mechanisms of bacterial resistance to aminoglycoside antibiotics.

MIC_Determination_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plate Prepare Serial Dilutions of Aminoglycoside in 96-Well Plate Prep_Plate->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct experimental evidence for the cross-resistance profile of 6'''-Deamino-6'''-hydroxyparomomycin I is currently lacking, an analysis of its parent compound, paromomycin, provides valuable insights. The effectiveness of this novel aminoglycoside will ultimately depend on its interactions with a diverse array of bacterial resistance mechanisms, particularly aminoglycoside-modifying enzymes. Further in-depth studies are imperative to fully characterize its spectrum of activity and its potential to overcome existing resistance patterns. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to undertake such crucial investigations in the ongoing effort to combat antibiotic resistance.

References

Validating the Target of 6'''-Deamino-6'''-hydroxyparomomycin I in the Bacterial Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular target of the aminoglycoside antibiotic, 6'''-Deamino-6'''-hydroxyparomomycin I. Due to the limited publicly available data on this specific compound, we leverage extensive research on its parent compound, paromomycin (B158545), and other well-characterized ribosome-targeting antibiotics to establish a robust validation strategy. This document outlines the presumed mechanism of action, presents comparative data for established antibiotics, details key experimental protocols for target validation, and provides visual workflows to guide research efforts.

Introduction to 6'''-Deamino-6'''-hydroxyparomomycin I

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic produced by Streptomyces rimosus forma paromomycinus.[1][2] It is a known biosynthetic intermediate of paromomycin and exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2] Structurally similar to paromomycin, it is strongly hypothesized to share the same molecular target: the bacterial ribosome.

Aminoglycosides primarily function by binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[3][4][5][6][7] This interaction, specifically at the aminoacyl-tRNA accommodation site (A-site), disrupts protein synthesis, leading to the production of truncated or non-functional proteins and ultimately bacterial cell death.[6][8] This guide provides the necessary context and methodologies to experimentally verify this presumed mechanism for 6'''-Deamino-6'''-hydroxyparomomycin I.

Comparative Performance of Ribosome-Targeting Antibiotics

To establish a benchmark for validation studies, the following table summarizes key performance indicators for paromomycin and other antibiotics that target the bacterial ribosome. These values provide a comparative context for the anticipated performance of 6'''-Deamino-6'''-hydroxyparomomycin I.

Antibiotic ClassAntibioticPrimary TargetBinding Affinity (Kd) to E. coli RibosomeMinimum Inhibitory Concentration (MIC) against E. coli (µg/mL)
Aminoglycoside Paromomycin30S Subunit (16S rRNA A-site)~0.2 µM (for A-site oligonucleotide)4
Aminoglycoside Gentamicin (B1671437)30S Subunit (16S rRNA A-site)0.6 µM0.002 - 64
Tetracycline Tetracycline30S Subunit (16S rRNA)1-20 µM1 - 256
Phenicol Chloramphenicol (B1208)50S Subunit (Peptidyl Transferase Center)2.3 - 2.8 µM2.2 - 256

Note: Kd and MIC values can vary depending on the specific E. coli strain and experimental conditions.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments crucial for validating the binding and mechanism of action of 6'''-Deamino-6'''-hydroxyparomomycin I on the bacterial ribosome.

X-ray Crystallography of the Ribosome-Antibiotic Complex

This technique provides high-resolution structural data of the antibiotic bound to its target.

Protocol:

  • Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli).

  • Complex Formation: Incubate the purified 70S ribosomes with a messenger RNA (mRNA) analog and a transfer RNA (tRNA) fragment to form a stable functional complex.

  • Ligand Addition: Add 6'''-Deamino-6'''-hydroxyparomomycin I to the pre-formed ribosome complex to a final concentration sufficient for binding (e.g., 250 µM).[9]

  • Crystallization: Use the vapor diffusion method in sitting drops at a controlled temperature (e.g., 19°C) to grow crystals of the ribosome-antibiotic complex.[9] Crystallization buffers will need to be optimized but typically contain precipitants like PEG and salts.[9]

  • Data Collection: Stabilize the crystals and collect X-ray diffraction data using a synchrotron beamline.[9]

  • Structure Determination: Process the diffraction data and solve the structure to visualize the precise interactions between the antibiotic and the ribosomal RNA and proteins.[9]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the structural determination of large, dynamic complexes like the ribosome in a near-native state.

Protocol:

  • Complex Formation: Prepare the 70S ribosome complex with mRNA, tRNA, and 6'''-Deamino-6'''-hydroxyparomomycin I as described for X-ray crystallography.

  • Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

  • Data Acquisition: Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software (e.g., RELION, M) for particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the ribosome-antibiotic complex.[10][11][12]

  • Model Building: Build an atomic model into the resulting EM density map to identify the antibiotic binding site and its interactions with the ribosome.

Chemical Footprinting

This biochemical technique identifies the binding site of a ligand on a nucleic acid by observing the protection of specific nucleotides from chemical modification upon ligand binding.

Protocol:

  • Ribosome-Antibiotic Binding: Incubate purified 30S ribosomal subunits with 6'''-Deamino-6'''-hydroxyparomomycin I over a range of concentrations.

  • Chemical Modification: Treat the complexes with a chemical probe, such as dimethyl sulfate (B86663) (DMS), which modifies accessible bases in the rRNA.[13]

  • RNA Extraction: Isolate the 16S rRNA from the treated complexes.

  • Primer Extension: Use a radiolabeled or fluorescently-labeled primer that anneals to a specific region of the 16S rRNA and perform reverse transcription. The reverse transcriptase will stop at the modified bases.

  • Analysis: Separate the resulting cDNA fragments by gel electrophoresis. Nucleotides protected by the antibiotic will show a decrease in modification signal compared to a control sample without the antibiotic, thus revealing the binding site.[13]

Visualizing Workflows and Mechanisms

To further guide the validation process, the following diagrams illustrate a proposed experimental workflow and the established mechanism of action for aminoglycosides.

experimental_workflow Experimental Workflow for Target Validation cluster_in_vitro In Vitro Analysis cluster_structural Structural Biology cluster_biochemical Biochemical Validation cluster_conclusion Conclusion MIC Determine MIC Binding_Assay Binding Affinity Assay (e.g., SPR) MIC->Binding_Assay Initial Characterization Crystallography X-ray Crystallography Binding_Assay->Crystallography High-Resolution Structure CryoEM Cryo-Electron Microscopy Binding_Assay->CryoEM High-Resolution Structure Footprinting Chemical Footprinting Binding_Assay->Footprinting Identify Binding Site Validation Target Validated Crystallography->Validation CryoEM->Validation Translation_Assay In Vitro Translation Assay Footprinting->Translation_Assay Confirm Functional Effect Translation_Assay->Validation

Proposed experimental workflow for validating the ribosomal target.

mechanism_of_action Aminoglycoside Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis Inhibition ThirtyS 30S Subunit Binding Binds to A-site on 16S rRNA ThirtyS->Binding FiftyS 50S Subunit Aminoglycoside 6'''-Deamino-6'''-hydroxyparomomycin I Aminoglycoside->Binding Conformation Conformational Change in Ribosome Binding->Conformation Misreading mRNA Misreading Conformation->Misreading Truncation Premature Termination Conformation->Truncation Death Bacterial Cell Death Misreading->Death Truncation->Death

References

In vitro toxicity comparison of "6'''-Deamino-6'''-hydroxyparomomycin I" and gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and drug development professionals.

This guide provides a comparative overview of the in vitro toxicity of the aminoglycoside antibiotic gentamicin (B1671437) and an analog of paromomycin (B158545), 6'''-Deamino-6'''-hydroxyparomomycin I. Due to a lack of direct comparative studies in the published literature, this guide presents a detailed in vitro toxicity profile of gentamicin, alongside available data for the parent compound, paromomycin, to offer a relevant, albeit indirect, comparison. The information herein is intended to support research and development efforts in the field of novel antibiotics.

Executive Summary

Quantitative Toxicity Data

The following table summarizes available quantitative in vitro toxicity data for gentamicin and paromomycin. It is critical to note that the data for paromomycin is for the parent compound and not 6'''-Deamino-6'''-hydroxyparomomycin I.

CompoundCell LineAssayEndpointResultCitation
Gentamicin Vero (African green monkey kidney)MTTCell ViabilitySignificant decrease at ≥ 2000 µg/mL[1]
Gentamicin LLC-PK1 and MDCK (kidney-derived)Alamar Blue, Neutral RedCell ViabilityDose-dependent toxicity[2][3]
Gentamicin LLC-PK1 and MDCK (kidney-derived)GGT, ROSMembrane Integrity, Oxidative StressIncreased GGT leakage and ROS production[2][3]
Paromomycin MacrophagesCytotoxicity AssayCC50962.4 ± 65.1 μM (48h), 536.6 ± 27.1 μM (72h)[4]
Paromomycin MDCKMTTCytotoxicity>25% cytotoxic effect at >6mg/ml (24h)[5]

Note: The absence of data for 6'''-Deamino-6'''-hydroxyparomomycin I highlights a significant gap in the literature.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays commonly employed in the evaluation of aminoglycosides are outlined below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., Vero, LLC-PK1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., gentamicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time. During this incubation, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (around 490 nm). The amount of LDH released is proportional to the number of damaged cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Staining and Visualization: Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescence due to the incorporation of the labeled nucleotides.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_assays Toxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Vero, LLC-PK1) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Treat Cells (24h, 48h, 72h) cell_seeding->treatment compound_prep Prepare Compound Dilutions (Gentamicin & Test Article) compound_prep->treatment viability_assay Cell Viability (MTT, Alamar Blue) treatment->viability_assay membrane_assay Membrane Integrity (LDH Release) treatment->membrane_assay apoptosis_assay Apoptosis (TUNEL, Caspase Activity) treatment->apoptosis_assay ros_assay Oxidative Stress (ROS Production) treatment->ros_assay data_collection Data Collection (Plate Reader, Microscopy) viability_assay->data_collection membrane_assay->data_collection apoptosis_assay->data_collection ros_assay->data_collection ic50_calc IC50/CC50 Calculation data_collection->ic50_calc comparison Comparative Analysis ic50_calc->comparison apoptosis_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus cluster_caspase Caspase Cascade gentamicin Gentamicin uptake Cellular Uptake gentamicin->uptake ros ↑ Reactive Oxygen Species (ROS) uptake->ros er_stress ER Stress uptake->er_stress cytochrome_c Cytochrome c Release ros->cytochrome_c er_stress->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 dna_damage DNA Damage caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->dna_damage apoptosis Apoptosis caspase3->apoptosis

References

Head-to-head comparison of "6'''-Deamino-6'''-hydroxyparomomycin I" and amikacin against clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro activity of 6'''-Deamino-6'''-hydroxyparomomycin I and amikacin (B45834) against key clinical isolates cannot be conducted at this time due to a lack of publicly available data for 6'''-Deamino-6'''-hydroxyparomomycin I.

While amikacin is a well-established, potent aminoglycoside antibiotic with extensive documentation of its efficacy against a broad spectrum of bacterial pathogens, 6'''-Deamino-6'''-hydroxyparomomycin I is primarily described in the scientific literature as a biosynthetic intermediate in the production of the antibiotic paromomycin.[1] Although it is reported to possess activity against both Gram-positive and Gram-negative bacteria, specific quantitative data from head-to-head studies comparing its performance with amikacin against a panel of clinical isolates is not available in published research.

This guide will, therefore, provide a detailed overview of amikacin's activity, mechanism of action, and resistance pathways, which would be the benchmark for any future comparative evaluation of 6'''-Deamino-6'''-hydroxyparomomycin I.

Amikacin: A Profile

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A. It is a crucial therapeutic option, particularly for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.

Mechanism of Action

Like other aminoglycosides, amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process can be summarized in the following steps:

  • Cell Entry: Amikacin, a polycationic molecule, initially binds to the anionic components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. It then actively transports across the cytoplasmic membrane in an energy-dependent process.

  • Ribosomal Binding: Once inside the cytoplasm, amikacin irreversibly binds to the 16S rRNA of the 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding event interferes with the translation process in several ways:

    • It blocks the formation of the initiation complex, preventing the start of protein synthesis.

    • It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.

    • It disrupts the translocation of the ribosome along the mRNA molecule.

The culmination of these effects leads to a halt in protein production and ultimately, bacterial cell death.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the in vitro activity of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A common technique is the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Grow bacterial isolate in broth to log phase Inoculation Inoculate each well of a microtiter plate with bacterial suspension Bacterial_Culture->Inoculation Antibiotic_Dilution Prepare serial two-fold dilutions of antibiotic Add_Antibiotic Add different antibiotic concentrations to respective wells Antibiotic_Dilution->Add_Antibiotic Inoculation->Add_Antibiotic Incubation Incubate the plate at 37°C for 18-24 hours Add_Antibiotic->Incubation Observation Observe for visible bacterial growth (turbidity) Incubation->Observation MIC_Determination Identify the lowest concentration with no visible growth (MIC) Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanisms of Resistance to Amikacin

Bacterial resistance to amikacin can occur through several mechanisms:

  • Enzymatic Modification: This is the most common mechanism of resistance to aminoglycosides. Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, or nucleotidyltransferases. These enzymes modify the structure of amikacin, preventing it from binding to the ribosome. Amikacin is notably resistant to many of these enzymes, which contributes to its broad spectrum of activity.

  • Altered Target Site: Mutations in the 16S rRNA gene can alter the binding site for amikacin on the 30S ribosomal subunit, reducing the drug's affinity and efficacy.

  • Reduced Permeability and Efflux: Bacteria can develop resistance by reducing the uptake of amikacin into the cell or by actively pumping the drug out of the cell using efflux pumps.

Signaling Pathway: Aminoglycoside Mechanism of Action

The following diagram illustrates the key steps in the mechanism of action of aminoglycosides like amikacin.

Aminoglycoside_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_ribosome Ribosome Amikacin_ext Amikacin Outer_Membrane Outer Membrane (Gram-negative) Amikacin_ext->Outer_Membrane Binding Periplasm Periplasm Outer_Membrane->Periplasm Transport Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Transport Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Transport Ribosome_30S 30S Ribosomal Subunit Cytoplasm->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

References

Synergistic Antibacterial Effects of 6'''-Deamino-6'''-hydroxyparomomycin I and its Analogue Paromomycin in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies, including the use of antibiotic combinations to enhance efficacy and overcome resistance. This guide provides a comparative overview of the synergistic effects of the aminoglycoside antibiotic 6'''-Deamino-6'''-hydroxyparomomycin I, using its close analogue paromomycin (B158545) as a proxy due to the current lack of specific published data on the former, when combined with other classes of antibiotics against various bacterial pathogens. The data presented is derived from in-vitro experimental studies.

Executive Summary

Paromomycin, an aminoglycoside antibiotic structurally similar to 6'''-Deamino-6'''-hydroxyparomomycin I, has demonstrated significant synergistic and additive effects when combined with a range of other antibiotics against multiple MDR bacterial strains. Notably, combinations with cell wall synthesis inhibitors, such as β-lactams, and protein synthesis inhibitors have shown promising results. The primary mechanism of synergy with β-lactams involves the disruption of the bacterial cell wall, which facilitates the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis and bacterial cell death.

Quantitative Data Summary

The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of the FIC indices for paromomycin in combination with various antibiotics against several MDR pathogens is presented in the table below.

PathogenCombination AntibioticClassFIC IndexInterpretation
P. aeruginosa (isolate 1)Ceftriaxoneβ-lactam0.375Synergy
CiprofloxacinFluoroquinolone0.5Synergy
Ampicillin/Sulbactamβ-lactam/β-lactamase inhibitor0.75Additive
K. pneumoniaeCeftriaxoneβ-lactam0.375Synergy
CiprofloxacinFluoroquinolone0.5Synergy
AzithromycinMacrolide0.75Additive
E. coliCeftriaxoneβ-lactam0.27Synergy
CiprofloxacinFluoroquinolone0.5Synergy
DoxycyclineTetracycline0.75Additive
MRSACeftriaxoneβ-lactam0.5Synergy
ClindamycinLincosamide0.75Additive
MSSACeftriaxoneβ-lactam0.375Synergy
DoxycyclineTetracycline0.75Additive
H. pylori (Metronidazole-sensitive)MetronidazoleNitroimidazole-Partial Synergy
H. pylori (Metronidazole-resistant)MetronidazoleNitroimidazole-Partial Synergy

Data for P. aeruginosa, K. pneumoniae, E. coli, MRSA, and MSSA are adapted from Ibrahim et al., 2019. Data for H. pylori is from Meyer et al., 1999.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in-vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

1. Preparation of Antibiotic Solutions:

  • Stock solutions of each antibiotic are prepared at a concentration significantly higher than their minimum inhibitory concentration (MIC).

  • Serial two-fold dilutions of each antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

2. Plate Setup:

  • A 96-well microtiter plate is used.

  • Antibiotic A is serially diluted along the x-axis (columns), and Antibiotic B is serially diluted along the y-axis (rows).

  • This creates a matrix of wells containing various concentrations of both antibiotics.

  • Control wells containing each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.

3. Inoculation:

  • The bacterial strain to be tested is cultured to a standardized density (e.g., 0.5 McFarland standard).

  • The bacterial suspension is diluted, and each well of the microtiter plate is inoculated with the final desired bacterial concentration.

4. Incubation:

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

5. Data Analysis:

  • After incubation, the wells are visually inspected for bacterial growth (turbidity).

  • The MIC of each antibiotic alone and in combination is determined.

  • The FIC index is calculated using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

6. Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Visualizations

Synergy_Mechanism cluster_cell Bacterial Cell BetaLactam β-Lactam Antibiotic Aminoglycoside Aminoglycoside (Paromomycin) CellWall Cell Wall BetaLactam->CellWall Inhibits peptidoglycan synthesis CellMembrane Cell Membrane Aminoglycoside->CellMembrane Increased uptake Ribosome 30S Ribosome CellMembrane->Ribosome Translocation ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of synergy between β-lactams and aminoglycosides.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A1 Prepare Antibiotic A Stock Solution A2 Serial Dilution of Antibiotic A (Columns) A1->A2 B1 Prepare Antibiotic B Stock Solution B2 Serial Dilution of Antibiotic B (Rows) B1->B2 C1 Prepare Bacterial Inoculum C2 Inoculate Microtiter Plate C1->C2 A2->C2 B2->C2 A3 Incubate Plate C2->A3 B3 Read MICs A3->B3 C3 Calculate FIC Index B3->C3 D3 Determine Interaction (Synergy, Additive, etc.) C3->D3

Caption: Workflow of the checkerboard assay for synergy testing.

Navigating the Aminoglycosides: A Comparative Analysis of Paromomycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative statistical analysis of the minimum inhibitory concentration (MIC) data for key aminoglycoside antibiotics. While specific quantitative MIC data for 6'''-Deamino-6'''-hydroxyparomomycin I is not publicly available, this guide provides a valuable comparative context by examining its parent compound, paromomycin (B158545), and other structurally related and clinically significant aminoglycosides such as neomycin, gentamicin, and amikacin.

This analysis focuses on the in vitro activity of these antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented is essential for understanding the antibacterial spectrum and potency of these compounds, aiding in the exploration of structure-activity relationships and the development of new aminoglycoside derivatives.

Comparative Antibacterial Spectrum of Aminoglycosides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of paromomycin and other selected aminoglycosides against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

AntibioticStaphylococcus aureusEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Paromomycin 1 - >1284 - >10242 - >1024>1024
Neomycin 0.5 - 1282 - >10241 - >1024>1024
Gentamicin 0.12 - 1280.25 - >2560.25 - >2560.5 - >256
Amikacin 1 - 640.5 - >10240.5 - >10241 - >1024

Note: MIC ranges can vary depending on the specific strain and the testing methodology used. The data presented is a compilation from various studies.

Understanding the Experimental Determination of MIC

The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of an antibiotic's potency.

Experimental Protocol: Broth Microdilution Method
  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density (typically 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in an aerobic atmosphere.

  • Reading the Results: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

  • Quality Control: Reference bacterial strains with known MIC values for the tested antibiotics are included in each assay to ensure the accuracy and reproducibility of the results.

Visualizing the Workflow and Comparative Logic

To further clarify the experimental process and the comparative framework, the following diagrams are provided.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start antibiotic_prep Prepare Antibiotic Dilutions start->antibiotic_prep inoculum_prep Prepare Bacterial Inoculum start->inoculum_prep inoculation Inoculate Microtiter Plate antibiotic_prep->inoculation inoculum_prep->inoculation incubation Incubate Plate (16-20h, 35°C) inoculation->incubation read_results Visually Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Aminoglycoside_Comparison_Logic cluster_comparators Comparative Analysis compound 6'''-Deamino-6'''-hydroxyparomomycin I data_check Public MIC Data Available? compound->data_check paromomycin Paromomycin data_check->paromomycin No, Compare with Related Compounds neomycin Neomycin data_check->neomycin No, Compare with Related Compounds gentamicin Gentamicin data_check->gentamicin No, Compare with Related Compounds amikacin Amikacin data_check->amikacin No, Compare with Related Compounds conclusion Comparative Assessment of Antibacterial Spectrum paromomycin->conclusion neomycin->conclusion gentamicin->conclusion amikacin->conclusion

Caption: Logical Flow for Comparative Analysis of Aminoglycosides.

Signaling Pathway of Aminoglycoside Action

Aminoglycosides exert their bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This binding event disrupts protein synthesis, leading to the production of non-functional or truncated proteins and ultimately, cell death.

Aminoglycoside_Signaling_Pathway aminoglycoside Aminoglycoside (e.g., Paromomycin) bacterial_cell Bacterial Cell Wall & Membrane aminoglycoside->bacterial_cell Uptake ribosome 30S Ribosomal Subunit bacterial_cell->ribosome protein_synthesis Protein Synthesis (Translation) ribosome->protein_synthesis Binds to disruption Disruption of Codon-Anticodon Pairing protein_synthesis->disruption Inhibition nonfunctional_protein Production of Non-functional Proteins disruption->nonfunctional_protein cell_death Bacterial Cell Death nonfunctional_protein->cell_death

Caption: Mechanism of Action of Aminoglycoside Antibiotics.

Safety Operating Guide

Essential Guide to the Safe Disposal of 6'''-Deamino-6'''-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step procedures for the safe handling and disposal of 6'''-Deamino-6'''-hydroxyparomomycin I, an aminoglycoside antibiotic. Adherence to these guidelines is critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance.

Immediate Safety and Handling Precautions

Potential Health Hazards:

  • Toxicity: Aminoglycosides can be toxic to the kidneys (nephrotoxicity) and the inner ear (ototoxicity).[1]

  • Allergic Reactions: May cause skin and respiratory sensitization.[1]

  • Reproductive Harm: Some aminoglycosides are suspected of causing harm to the unborn child.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 6'''-Deamino-6'''-hydroxyparomomycin I in any form (solid, stock solutions, or in media).

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary for handling fine powders.
Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of 6'''-Deamino-6'''-hydroxyparomomycin I is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be poured down the drain. [1][2] This practice contributes to environmental contamination and the proliferation of antibiotic-resistant bacteria.[3]

Workflow for Disposal of 6'''-Deamino-6'''-hydroxyparomomycin I Waste

G cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage cluster_3 Final Disposal A Solid Waste (e.g., powder, contaminated vials) D Labeled Hazardous Waste Container (Solid) A->D B Liquid Waste (e.g., stock solutions, used media) E Labeled Hazardous Waste Container (Liquid) B->E C Sharps (e.g., needles, serological pipettes) F Approved Sharps Container C->F G Satellite Accumulation Area (SAA) - At or near point of generation - Weekly inspection D->G E->G H Arrange for Pickup by Environmental Health & Safety (EHS) F->H G->H

Caption: Workflow for the proper disposal of 6'''-Deamino-6'''-hydroxyparomomycin I waste.

Detailed Experimental Protocols for Disposal

1. Waste Segregation:

  • Do not mix 6'''-Deamino-6'''-hydroxyparomomycin I waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Keep halogenated and non-halogenated solvent wastes separate.[4]

  • Aqueous waste should be collected separately from organic solvent waste.[4]

2. Containerization and Labeling:

  • Solid Waste: Collect pure compound, contaminated lab paper, and used vials in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Concentrated stock solutions and used cell culture media containing the antibiotic should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1][5] The container must be chemically compatible with the waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "6'''-Deamino-6'''-hydroxyparomomycin I," and an approximate concentration and volume.

3. Storage in Satellite Accumulation Areas (SAA):

  • Store hazardous waste in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[6][7]

  • Ensure waste containers are kept tightly closed except when adding waste.[4][6]

  • The SAA should be inspected weekly for any signs of leakage.[7]

  • Follow institutional limits for the volume of waste stored and the maximum accumulation time (e.g., up to 12 months as long as accumulation limits are not exceeded).[6]

4. Final Disposal:

  • Arrange for hazardous waste pickup through your institution's EHS department.[1][6] They are responsible for the final, compliant disposal of the chemical waste.

Quantitative Data Summary

The following table summarizes key regulatory and safety parameters relevant to the disposal of laboratory chemical waste.

ParameterGuideline / RegulationReference
Maximum Hazardous Waste in SAA 55 gallons[6]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[6]
Maximum Storage Time in SAA Up to 12 months (if volume limits are not exceeded)[6]
pH Range for Potential Drain Disposal pH 5.5 - 10.5 (for specific, non-hazardous, dilute aqueous solutions only; not applicable to this antibiotic )[2]

Decision Pathway for Waste Stream Management

start Waste Containing 6'''-Deamino-6'''-hydroxyparomomycin I is_biohazard Does it contain biohazardous material? start->is_biohazard decontaminate Decontaminate via approved biosafety protocol (e.g., Autoclave) is_biohazard->decontaminate Yes collect_chem_waste Collect as Hazardous Chemical Waste is_biohazard->collect_chem_waste No decontaminate->collect_chem_waste ehs_pickup Store in SAA and arrange for EHS pickup collect_chem_waste->ehs_pickup

References

Personal protective equipment for handling 6"'-Deamino-6"'-hydroxyparomomycin I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 6'''-Deamino-6'''-hydroxyparomomycin I, an amino glycosyl antibiotic.[1] Given the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on best practices for handling potent pharmaceutical compounds and aminoglycoside antibiotics.[2][3] A risk assessment specific to your facility and planned procedures should be completed before commencing any work.

Hazard Identification and Engineering Controls

6'''-Deamino-6'''-hydroxyparomomycin I is an aminoglycoside antibiotic active against both Gram-positive and Gram-negative bacteria.[1] While specific toxicity data is unavailable, it should be handled as a potent pharmaceutical compound. The primary routes of exposure are inhalation, skin and eye contact, and ingestion. Engineering controls are the first line of defense in minimizing exposure.

Control TypeSpecifications and Recommendations
Primary Engineering Control All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation risk.[3]
Secondary Engineering Control Operations should be performed in a restricted access area with controlled air pressurization.[3][4] An airlock for gowning and de-gowning is recommended.[4]
Weighing Operations Use a vented balance safety enclosure or a HEPA-secured weighing box to contain dust.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safe handling. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Disposable Respirator (e.g., N95)Suitable for low-risk activities. Not recommended as primary protection for handling powders.
Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for weighing and handling of the solid. A proper fit test is mandatory.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves.[2][5] The outer glove should be changed immediately upon contamination.[2]
Body Protection Disposable Gown or CoverallsA disposable, low-permeability gown or coveralls (e.g., Tyvek) with a solid front, long sleeves, and tight-fitting cuffs is required.[2][6]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[2] A face shield can be worn over goggles for added protection.[5]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[2][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling 6'''-Deamino-6'''-hydroxyparomomycin I.

3.1. Preparation:

  • Designate a Handling Area: Clearly define the area where the compound will be handled and display warning signs restricting access to authorized personnel.

  • Assemble Materials: Gather all necessary equipment, including PPE, spill kit, and waste containers, before bringing the compound into the handling area.

  • Pre-label Containers: All containers for solutions and waste must be clearly and accurately labeled.

3.2. Donning PPE:

  • Put on inner gloves.

  • Don disposable gown or coveralls, ensuring complete coverage.

  • Put on shoe covers.

  • Don respiratory protection and ensure a proper seal.

  • Put on safety goggles and face shield.

  • Put on outer gloves, ensuring they overlap the cuffs of the gown.

3.3. Compound Handling:

  • Weighing: Perform in a containment device. Handle powders gently to minimize dust generation.

  • Solution Preparation: Slowly add solvent to the solid to prevent splashing. Keep containers covered whenever possible.

3.4. Post-Handling:

  • Decontamination: Thoroughly clean all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.

  • Doffing PPE: Remove PPE in the designated area in the reverse order of donning, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek medical attention.
Inhalation Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[10] Seek immediate medical attention.
Spill Evacuate the area. For minor spills of powder, gently cover with a damp paper towel to avoid raising dust, then clean with a HEPA-filtered vacuum or by wet wiping.[5] For liquid spills, absorb with an inert material and place in a sealed container for disposal. All spill cleanup materials must be disposed of as hazardous waste.[2]

Disposal Plan

Aminoglycoside-containing waste should be treated as chemical waste.[11][12] Do not pour antibiotic-containing solutions down the drain, as this can contribute to environmental contamination and the development of antibiotic resistance.[11][13]

Waste TypeDisposal Protocol
Solid Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated PPE Dispose of in a designated hazardous waste container.
Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
Liquid Waste (Concentrated) Collect in a labeled, leak-proof hazardous waste container.[11] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[11]
Liquid Waste (Dilute, e.g., cell culture media) If the media contains biohazardous materials, it must first be decontaminated (e.g., by autoclaving).[11] Following decontamination, collect the liquid as chemical waste.[11] Note that autoclaving does not inactivate all antibiotics.[12]

All waste must be disposed of through your institution's EHS department.

Diagrams

G Safe Handling Workflow for 6'''-Deamino-6'''-hydroxyparomomycin I cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Compound Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area assemble_materials Assemble Materials prep_area->assemble_materials label_containers Label Containers assemble_materials->label_containers don_inner_gloves Inner Gloves don_gown Gown/Coveralls don_inner_gloves->don_gown don_shoe_covers Shoe Covers don_gown->don_shoe_covers don_respirator Respirator don_shoe_covers->don_respirator don_goggles Goggles/Face Shield don_respirator->don_goggles don_outer_gloves Outer Gloves don_goggles->don_outer_gloves weighing Weighing in Containment solution_prep Solution Preparation weighing->solution_prep decontaminate Decontaminate Surfaces doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands collect_waste Collect Waste in Labeled Containers dispose_via_ehs Dispose via EHS collect_waste->dispose_via_ehs

Caption: Workflow for safe handling of 6'''-Deamino-6'''-hydroxyparomomycin I.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.